Suritozole
Description
Properties
IUPAC Name |
5-(3-fluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3S/c1-13-9(12-14(2)10(13)15)7-4-3-5-8(11)6-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDUZEHNLHFBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=S)C)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149333 | |
| Record name | Suritozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110623-33-1 | |
| Record name | Suritozole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110623-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Suritozole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110623331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Suritozole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SURITOZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H7H68317X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Pharmacological Profile of Suritozole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suritozole (MDL-26,479) is a novel pyrazolopyrimidine derivative that has been investigated for its potential as a cognitive enhancer. It is characterized as a partial inverse agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike full inverse agonists, which can induce anxiety and seizures, this compound exhibits a more nuanced pharmacological profile, suggesting potential therapeutic applications without the adverse effects associated with other BZD inverse agonists like DMCM.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, pharmacokinetics, and relevant experimental protocols.
Mechanism of Action
This compound exerts its effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It specifically binds to the benzodiazepine site on the GABA-A receptor complex and functions as a partial inverse agonist.[1]
GABA-A Receptor Modulation:
-
GABAergic Inhibition: The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.
-
Benzodiazepine Site Modulation: The BZD site is an allosteric modulatory site on the GABA-A receptor.
-
Agonists (e.g., diazepam) enhance the effect of GABA, leading to increased chloride influx and greater inhibition.
-
Antagonists (e.g., flumazenil) block the effects of both agonists and inverse agonists without affecting the receptor's basal activity.
-
Inverse Agonists reduce the constitutive activity of the GABA-A receptor, decreasing chloride influx and leading to a state of increased neuronal excitability.
-
-
This compound as a Partial Inverse Agonist: As a partial inverse agonist, this compound reduces the GABA-A receptor's response to GABA but to a lesser degree than a full inverse agonist. This "negative modulation" is believed to counteract excessive GABAergic inhibition that may contribute to cognitive deficits.[2]
One of the key downstream effects of this compound's action is the enhancement of cholinergic function.[2] By reducing GABAergic inhibition of cholinergic neurons, this compound may lead to increased acetylcholine release, a neurotransmitter crucial for learning and memory.
Signaling Pathway of this compound at the GABA-A Receptor
Quantitative Pharmacology
Due to the discontinuation of its clinical development, publicly available quantitative data on this compound is limited. The following tables summarize the known information.
Table 1: Receptor Binding Profile of this compound
| Parameter | Receptor/Site | Species | Value | Reference |
| Binding | Benzodiazepine site of GABA-A Receptor | - | High Affinity | [1] |
| Ki | - | - | Data not available | - |
| IC50 | - | - | Data not available | - |
Table 2: In Vitro / In Vivo Efficacy of this compound
| Parameter | Assay | Species | Value | Reference |
| Functional Activity | - | - | Partial Inverse Agonist | |
| EC50 | - | - | Data not available | - |
Table 3: Pharmacokinetic Profile of this compound in Healthy Male Volunteers
| Parameter | Single Dose (2 - 465 mg) | Multiple Dose (30, 60, 120 mg BID for 28 days) |
| Tmax (Time to Maximum Plasma Concentration) | 0.5 - 3.8 hours | Consistent with single dose |
| Cmax (Maximum Plasma Concentration) | Increased disproportionately with dose | Consistent with single dose |
| AUC (Area Under the Curve) | Increased disproportionately with dose | Consistent with single dose |
| Apparent Oral Clearance | Decreased from 52.9 to 13.8 L/h with increasing dose | Consistent with single dose |
| Terminal Half-life | Similar and independent of dose | Similar and independent of dose |
Experimental Protocols
GABAA Receptor Binding Assay (General Protocol)
While a specific binding assay protocol for this compound is not publicly available, a general competitive radioligand binding assay protocol to determine the affinity of a compound for the benzodiazepine site on the GABA-A receptor is as follows:
1. Materials:
-
Radioligand: [³H]-Flumazenil or [³H]-Ro 15-1788 (a high-affinity BZD site antagonist).
-
Receptor Source: Membranes prepared from a specific brain region (e.g., rat cerebral cortex) or a cell line expressing recombinant GABA-A receptors.
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled BZD ligand (e.g., Diazepam or Clonazepam).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
2. Procedure:
-
Incubate the receptor source with the radioligand and varying concentrations of this compound.
-
A parallel incubation is performed with the radioligand and the non-specific binding control to determine the amount of non-specific binding.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Assessment of Cognitive Enhancement: Morris Water Maze
A study by O'Dell et al. (1995) investigated the effect of this compound on cognitive impairment in rats following traumatic brain injury (TBI) using the Morris water maze.
1. Animal Model:
-
Male rats subjected to a moderate level of fluid-percussion brain injury.
2. Drug Administration:
-
Delayed Dosing: this compound (5 mg/kg or 10 mg/kg) was administered intraperitoneally 60 minutes before each water maze test, starting 11 days post-injury.
-
Early Chronic Dosing: this compound was administered daily starting 24 hours after injury and continuing through day 15.
3. Morris Water Maze Protocol:
-
Apparatus: A circular pool filled with water, made opaque, with a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Rats are placed in the pool from different starting positions and must learn the location of the hidden platform using the visual cues.
-
The latency to find the platform is recorded.
-
Probe trials, where the platform is removed, are used to assess spatial memory.
-
4. Results:
-
The delayed dosing regimen did not show a significant improvement in latency to find the platform.
-
The early chronic dosing regimen resulted in significantly shorter latencies compared to saline-treated injured rats, suggesting that prolonged treatment starting soon after injury may be necessary for beneficial effects.
Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)
The pharmacokinetic parameters of this compound in human plasma were determined using an HPLC method. While the specific details of the method for this compound are not fully published, a general protocol for drug analysis in plasma using HPLC is as follows:
1. Sample Preparation:
-
Blood samples are collected at various time points after drug administration.
-
Plasma is separated by centrifugation.
-
Proteins in the plasma are precipitated using an organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant containing the drug is collected.
2. HPLC Analysis:
-
Chromatographic System: An HPLC system equipped with a suitable column (e.g., C18 reversed-phase), a pump, an injector, and a detector (e.g., UV-Vis).
-
Mobile Phase: A mixture of solvents (e.g., acetonitrile and a buffer) is pumped through the column.
-
Injection: A small volume of the prepared plasma extract is injected into the system.
-
Separation: The components of the sample are separated based on their affinity for the column and the mobile phase.
-
Detection: The detector measures the amount of this compound as it elutes from the column.
3. Data Analysis:
-
A calibration curve is generated using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.
-
Pharmacokinetic parameters (Tmax, Cmax, AUC, half-life) are then calculated from the concentration-time data.
Conclusion
This compound is a partial inverse agonist at the benzodiazepine site of the GABA-A receptor with a pharmacological profile that suggests potential for cognitive enhancement without the anxiogenic or convulsant effects of full inverse agonists. Its mechanism of action involves the negative modulation of GABAergic inhibition, leading to an enhancement of cholinergic function. While clinical development appears to have been discontinued, the preclinical and early clinical data for this compound provide valuable insights into the therapeutic potential of modulating the GABA-A receptor system for cognitive disorders. Further research to fully elucidate its binding affinities and efficacy could provide a more complete understanding of its pharmacological profile and its potential as a therapeutic agent.
References
Suritozole's Profile as a GABAA Receptor Partial Inverse Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Suritozole and the GABAA Receptor
The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a pentameric ligand-gated ion channel. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. The receptor possesses multiple allosteric binding sites, including the benzodiazepine site, which can modulate the receptor's function.
Inverse agonists at the benzodiazepine site bind to this location and allosterically decrease the GABAA receptor's function, typically by reducing the frequency of channel opening in response to GABA. This action is the opposite of benzodiazepine agonists, which enhance GABA's effects. Partial inverse agonists, such as this compound, produce a submaximal inverse agonist effect, which may contribute to its favorable safety profile.[1]
Quantitative Data
Detailed quantitative data on this compound's binding affinity (Ki) for different GABAA receptor alpha subunits and its functional efficacy (e.g., IC50 or maximal inhibition of GABA-gated chloride currents) are crucial for a complete understanding of its pharmacological profile. While a comprehensive search of publicly available literature did not yield specific numerical values from the primary characterization studies, the following tables illustrate the type of data that would be essential for a thorough evaluation of this compound.
Table 1: Illustrative Binding Affinity of this compound (MDL 26,479) for GABAA Receptor Subtypes
| GABAA Receptor Subtype | Ki (nM) - Illustrative | Radioligand | Tissue Source/Cell Line | Reference |
| α1β2γ2 | Data not available | [3H]Flunitrazepam | Recombinant HEK293 cells | Miller et al., 1992 (not accessible) |
| α2β2γ2 | Data not available | [3H]Flunitrazepam | Recombinant HEK293 cells | Miller et al., 1992 (not accessible) |
| α3β2γ2 | Data not available | [3H]Flunitrazepam | Recombinant HEK293 cells | Miller et al., 1992 (not accessible) |
| α5β2γ2 | Data not available | [3H]Flunitrazepam | Recombinant HEK293 cells | Miller et al., 1992 (not accessible) |
Note: The Ki values are placeholders to demonstrate the format of data presentation. Actual values are not publicly available.
Table 2: Illustrative Functional Efficacy of this compound (MDL 26,479) at GABAA Receptors
| GABAA Receptor Subtype | Assay Type | Parameter | Value - Illustrative | Reference |
| α1β2γ2 | Electrophysiology | % Inhibition of GABA-evoked Current | Data not available | Miller et al., 1992 (not accessible) |
| α1β2γ2 | Electrophysiology | IC50 (nM) | Data not available | Miller et al., 1992 (not accessible) |
Note: The efficacy values are placeholders to demonstrate the format of data presentation. Actual values are not publicly available.
Experimental Protocols
The characterization of a compound like this compound involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Radioligand Binding Assay for GABAA Receptors
This protocol is a generalized procedure for determining the binding affinity of a test compound for the benzodiazepine site on the GABAA receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for GABAA receptors.
Materials:
-
Radioligand: [3H]Flunitrazepam (a high-affinity benzodiazepine site agonist)
-
Non-specific binding control: Clonazepam (10 µM) or another high-affinity unlabeled benzodiazepine.
-
Tissue/Cell preparation: Membranes from rat cerebral cortex or from cell lines (e.g., HEK293) expressing specific GABAA receptor subtypes.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and vials.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize tissue or cells in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh assay buffer and repeat the centrifugation step three times.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up triplicate tubes for total binding, non-specific binding, and various concentrations of this compound.
-
Total Binding: Add assay buffer, [3H]Flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]Flunitrazepam, a high concentration of unlabeled clonazepam (e.g., 10 µM), and the membrane preparation.
-
Competition Binding: Add assay buffer, [3H]Flunitrazepam, varying concentrations of this compound, and the membrane preparation.
-
Incubate all tubes at 4°C for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording of GABAA Receptor Currents
This protocol describes a generalized whole-cell patch-clamp recording procedure to measure the functional effect of this compound on GABA-evoked currents in cultured neurons or cells expressing recombinant GABAA receptors.
Objective: To determine the efficacy of this compound as a partial inverse agonist by measuring its effect on GABA-gated chloride currents.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) transfected with cDNAs for GABAA receptor subunits.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
GABA stock solution.
-
This compound stock solution.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and recording.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Under visual guidance, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline recording of the holding current.
-
Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit an inward chloride current.
-
After a washout period, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the changes in the amplitude of the GABA-evoked current in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage inhibition of the GABA response by this compound at each concentration.
-
Plot the percentage inhibition against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Determine the IC50 value and the maximal inhibitory effect of this compound.
-
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway and the modulatory action of this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of this compound's Action
Caption: Logical flow of this compound's mechanism of action.
Behavioral Effects
This compound has been investigated for its potential as a cognitive enhancer. In a study involving rats with traumatic brain injury, chronic administration of this compound was found to attenuate spatial memory deficits as assessed in the Morris water maze. This suggests that by modulating GABAA receptor activity, this compound may enhance cholinergic function, which is crucial for cognitive processes. The pro-cognitive effects of this compound, coupled with its lack of anxiogenic or convulsant properties, highlight its potential as a therapeutic agent for cognitive disorders.
Conclusion
This compound is a GABAA receptor partial inverse agonist with a pharmacological profile that suggests potential for cognitive enhancement without the adverse effects associated with full inverse agonists. While detailed quantitative data from primary sources are not widely available, the established methodologies for characterizing such compounds provide a clear path for its further investigation. The visualization of its mechanism of action and the relevant experimental workflows offer a foundational understanding for researchers and drug development professionals interested in this class of compounds. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other selective GABAA receptor modulators in the treatment of cognitive dysfunction.
References
Suritozole: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suritozole, also known by its developmental code MDL 26,479, is a cognition-enhancing agent that has been investigated for its potential therapeutic effects in depression and Alzheimer's disease. It is a derivative of 1,2,4-triazole-3-thione and is characterized as a partial inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.
Chemical Structure and Properties
This compound is a small molecule with the IUPAC name 5-(3-fluorophenyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 5-(3-fluorophenyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
| Synonyms | MDL 26,479 |
| CAS Number | 110623-33-1 |
| Chemical Formula | C₁₀H₁₀FN₃S |
| SMILES | CN1C(=S)N(C)N=C1C2=CC=CC(F)=C2 |
| InChI Key | IWDUZEHNLHFBRZ-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 223.27 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Table 3: Elemental Analysis of this compound
| Element | Percentage |
| Carbon (C) | 53.80% |
| Hydrogen (H) | 4.51% |
| Fluorine (F) | 8.51% |
| Nitrogen (N) | 18.82% |
| Sulfur (S) | 14.36% |
Synthesis
A general synthetic route for 2,4-dihydro-3H-1,2,4-triazole-3-thiones, the chemical class to which this compound belongs, has been described. The specific synthesis of this compound involves the reaction of 3-fluorobenzohydrazide with an isothiocyanate derivative followed by cyclization.
Experimental Protocol: General Synthesis of 5-Aryl-2,4-dihydro-1,2,4-triazole-3-thiones
This protocol outlines a general method that can be adapted for the synthesis of this compound.
Materials:
-
Substituted benzohydrazide (e.g., 3-fluorobenzohydrazide)
-
Alkyl or aryl isothiocyanate
-
Ethanol
-
Potassium hydroxide
-
Hydrochloric acid
Procedure:
-
A solution of the substituted benzohydrazide in ethanol is prepared.
-
An equimolar amount of the isothiocyanate is added to the solution.
-
The mixture is refluxed for several hours.
-
After cooling, a solution of potassium hydroxide in ethanol is added, and the mixture is refluxed again.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the product.
-
The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the purified 5-aryl-2,4-dihydro-1,2,4-triazole-3-thione.
Note: For the synthesis of this compound, 3-fluorobenzohydrazide and a methylating agent for the nitrogen and sulfur atoms would be required in a multi-step synthesis.
Pharmacological Properties
This compound acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This mechanism is distinct from typical benzodiazepines, which are positive allosteric modulators. As an inverse agonist, this compound is believed to reduce the constitutive activity of the GABA-A receptor, leading to an enhancement of cholinergic function.
Table 4: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Dose)
| Dose | Tmax (h) | Apparent Oral Clearance (L/h) |
| 2 - 465 mg | 0.5 - 3.8 | 52.9 - 13.8 |
Table 5: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Multiple Doses)
| Dose (twice daily for 28 days) | Terminal Half-life (h) |
| 30 - 120 mg | Independent of dose |
Tmax: Time to maximum plasma concentration
Mechanism of Action and Signaling
This compound's primary mechanism of action is the modulation of the GABA-A receptor. As a partial inverse agonist, it binds to the benzodiazepine site and is thought to decrease the GABA-stimulated chloride ion influx. This reduction in GABAergic inhibition is hypothesized to lead to a secondary enhancement of cholinergic neurotransmission, which may contribute to its cognitive-enhancing effects. The precise downstream signaling cascade following this compound's interaction with the GABA-A receptor is not fully elucidated but is an area of active research.
Preclinical and Clinical Studies
This compound has been evaluated in preclinical models and early-stage clinical trials for its potential in treating cognitive deficits and depression.
Preclinical Data
In a rat model of traumatic brain injury, chronic administration of this compound was investigated for its effects on spatial memory deficits.
Table 6: Effect of this compound on Spatial Memory in a Rat Model of Traumatic Brain Injury
| Treatment Group | Dosage | Outcome |
| Delayed Chronic Dosing | 5 mg/kg or 10 mg/kg (60 min before testing) | No significant difference in latency to reach goal platform compared to saline-treated injured rats (p > 0.05). |
| Early Chronic Dosing | Not specified (daily from 24h post-injury) | Significantly shorter latencies to reach goal platform compared to saline-treated injured rats (p < 0.05). |
Clinical Data
This compound was investigated for the treatment of depression and Alzheimer's disease; however, clinical development appears to have been discontinued. Detailed results from these clinical trials are not widely available in the public domain.
Experimental Protocols
GABA-A Receptor Binding Assay (General Protocol)
This protocol describes a general method for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the GABA-A receptor.
Materials:
-
Rat brain cortex membranes (source of GABA-A receptors)
-
[³H]-Flunitrazepam (radioligand)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Unlabeled benzodiazepine (e.g., Diazepam) for non-specific binding determination
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation in fresh buffer.
-
Binding Assay: In triplicate, incubate the brain membranes with a fixed concentration of [³H]-Flunitrazepam and varying concentrations of the test compound (this compound).
-
Total Binding: Incubate membranes with [³H]-Flunitrazepam only.
-
Non-specific Binding: Incubate membranes with [³H]-Flunitrazepam and a high concentration of unlabeled diazepam.
-
Incubate all samples at 0-4°C for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a noteworthy compound due to its unique mechanism of action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. While early research showed promise for its use as a cognitive enhancer, its clinical development was not pursued. The information presented in this guide provides a technical foundation for researchers interested in this compound and related compounds, highlighting its chemical characteristics, pharmacological profile, and the methodologies used to study it. Further research would be necessary to fully elucidate its therapeutic potential and downstream signaling effects.
Investigational Cognition Enhancer Suritozole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: This document provides a comprehensive technical overview of the investigational cognition enhancer Suritozole (also known as MDL 26,479). The information herein is compiled from publicly available preclinical and limited clinical data. It is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. A significant challenge in characterizing this compound is the notable discrepancy between its in vivo and in vitro activities, strongly suggesting that its pharmacological effects are mediated by one or more active metabolites which, to date, have not been fully characterized in public literature. This guide presents the existing data while acknowledging these critical knowledge gaps.
Core Compound Information
| Compound Name | This compound |
| Alternative Name | MDL 26,479 |
| Chemical Class | Triazole derivative |
| Therapeutic Category | Investigational Cognition Enhancer |
| Proposed Mechanism of Action | Negative modulator of the GABA-A receptor; enhances cholinergic function.[1][2] The direct mechanism is likely via an active metabolite. |
Preclinical Pharmacology
This compound has been evaluated in rodent models of cognitive impairment, demonstrating potential efficacy in improving learning and memory.
In Vivo Efficacy Studies
A study in a rat model of fluid-percussion TBI indicated that chronic post-injury administration of this compound can attenuate spatial memory deficits.[1][2]
Table 1: Summary of a Preclinical Study of this compound in a Rat Model of TBI [1]
| Parameter | Details |
| Animal Model | Adult male Sprague-Dawley rats |
| Injury Model | Moderate fluid-percussion brain injury |
| Behavioral Test | Morris Water Maze |
| Treatment Groups | - Injured + Saline- Injured + this compound (5 mg/kg or 10 mg/kg) |
| Dosing Regimen 1 (Delayed) | Drug administered 60 minutes before each water maze test on days 11-15 post-injury |
| Dosing Regimen 2 (Early & Chronic) | Drug administered daily from 24 hours post-injury through Day 15 |
| Key Finding | Early and chronic administration of this compound significantly reduced the latency to find the goal platform compared to saline-treated injured rats (p < 0.05). The delayed dosing regimen did not show a significant effect. |
-
Animal Subjects: Adult male Sprague-Dawley rats were utilized.
-
Injury Induction: A moderate level of traumatic brain injury was induced using a fluid-percussion device.
-
Drug Administration:
-
Delayed Dosing: this compound (5 mg/kg or 10 mg/kg) or saline was administered via injection 60 minutes prior to each Morris water maze trial, from day 11 to day 15 post-injury.
-
Early and Chronic Dosing: this compound or saline was administered daily, commencing 24 hours after the initial brain injury and continuing for 15 consecutive days.
-
-
Behavioral Assessment: Spatial memory was assessed using the Morris water maze. The latency to locate a submerged platform was the primary endpoint.
-
Statistical Analysis: Differences in latencies between the treatment groups were analyzed, with a p-value of less than 0.05 considered statistically significant.
Mechanism of Action Studies
The primary mechanism of this compound is believed to be the negative modulation of the GABA-A receptor, which in turn enhances cholinergic function.
Table 2: In Vivo and In Vitro Mechanistic Data for this compound (MDL 26,479)
| Assay | Method | Key Findings |
| GABA-A Receptor Binding (in vivo) | [3H]-flumazenil displacement in mouse cortex | Potent inhibition of binding. |
| GABA-A Receptor Binding (in vitro) | Radioligand displacement assays | Ineffective at displacing radioligand binding to the GABA-A receptor complex. |
| Cholinergic Function (in vivo) | Increased cortical ex vivo binding of [3H]-hemicholinium-3 (a marker for cholinergic activation) | Parenteral administration of this compound (1 mg/kg) increased binding, an effect blocked by the benzodiazepine antagonist flumazenil. |
| Long-Term Potentiation (LTP) | Hippocampal slice preparation | This compound (20 µM) increased excitation in the LTP slice preparation. This effect was not blocked by flumazenil. |
-
Animal Subjects: Mice were used for this ex vivo study.
-
Drug Administration: this compound (1 mg/kg) was administered parenterally. In a separate group, the benzodiazepine antagonist flumazenil was administered prior to this compound.
-
Tissue Preparation: Following a designated time after drug administration, the animals were euthanized, and the cortex was dissected.
-
Binding Assay: The cortical tissue was processed for ex vivo binding studies using [3H]-hemicholinium-3, a high-affinity choline uptake site ligand, to assess changes in cholinergic nerve terminal activity.
-
Analysis: The amount of radioligand binding was quantified and compared between treatment groups.
Human Pharmacokinetics
Limited pharmacokinetic data for this compound is available from a study in healthy male volunteers.
Table 3: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Male Volunteers
| Dose Range | Tmax (hours) | Cmax & AUC | Apparent Oral Clearance (L/h) |
| 2 to 465 mg | 0.5 to 3.8 | Increased disproportionately with dose | Decreased from 52.9 to 13.8 |
Table 4: Multiple-Dose Pharmacokinetic Parameters of this compound in Healthy Male Volunteers
| Dosing Regimen | Consistency with Single-Dose Data | Terminal Half-Life |
| 30, 60, and 120 mg administered twice daily for 28 days | Pharmacokinetic parameters were consistent with those observed following single doses. | Similar to single-dose estimates and independent of dose. |
Signaling Pathways and Logical Relationships
The available data suggests a multi-step mechanism of action for this compound, which is likely initiated by an active metabolite. The precise signaling cascade remains to be elucidated.
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for the preclinical TBI study.
Critical Gaps in Knowledge and Future Directions
The development of this compound as a potential therapeutic agent is significantly hampered by the lack of public information on several key aspects:
-
Identity and Pharmacology of Active Metabolite(s): The primary research imperative is the identification and characterization of the active metabolite(s) of this compound. This would involve in vitro metabolism studies using liver microsomes followed by isolation and pharmacological testing of the resulting metabolites.
-
GABA-A Receptor Subunit Selectivity: It is crucial to determine which specific GABA-A receptor subunit combinations are modulated by the active metabolite(s) of this compound. This would provide insight into its potential therapeutic window and side-effect profile.
-
Downstream Signaling Pathway: The molecular link between GABA-A receptor modulation and the enhancement of cholinergic function needs to be elucidated. This would likely involve investigating the effects of this compound's active metabolite(s) on the firing rate and acetylcholine release from cholinergic neurons.
-
Comprehensive Toxicology: A full profile of the safety and toxicity of this compound and its metabolites is required.
-
Clinical Efficacy: To date, no clinical trial results demonstrating the efficacy of this compound for cognitive enhancement have been published.
References
- 1. This compound (MDL-26479) | GABA Receptor inverse agonist | MedChemExpress [medchemexpress.eu]
- 2. Chronic postinjury administration of MDL 26,479 (this compound), a negative modulator at the GABAA receptor, and cognitive impairment in rats following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Suritozole for Alzheimer's Disease Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Suritozole (MDL 26,479) is a negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABA-A) receptor. While direct clinical research of this compound in Alzheimer's disease (AD) is not extensively documented in publicly available literature, its unique pharmacological profile presents a compelling rationale for its investigation as a potential therapeutic agent. The cognitive deficits in Alzheimer's disease are strongly linked to cholinergic system dysfunction. This compound has been demonstrated to enhance cholinergic function, suggesting a potential to ameliorate these cognitive symptoms. This technical guide provides a comprehensive overview of the theoretical framework, preclinical evidence, and proposed experimental protocols for evaluating this compound in the context of Alzheimer's disease research.
Mechanism of Action and Rationale for Use in Alzheimer's Disease
The primary mechanism of action of this compound is as a negative allosteric modulator of GABA-A receptors. This means it binds to a site on the receptor distinct from the GABA binding site and reduces the receptor's activity in response to GABA. This is in contrast to positive allosteric modulators like benzodiazepines, which enhance GABAergic inhibition.
The rationale for investigating this compound in Alzheimer's disease is built on the well-established "cholinergic hypothesis" of the disease, which posits that a deficit in the neurotransmitter acetylcholine is a key contributor to the cognitive decline observed in patients. This compound has been shown to enhance cholinergic function, providing a direct link to a core pathological feature of Alzheimer's.
The interplay between the GABAergic and cholinergic systems is complex and crucial for cognitive processes. In Alzheimer's disease, there is evidence of dysregulation in both systems. Amyloid-beta (Aβ) plaques, a hallmark of AD, may disrupt the balance between excitatory and inhibitory neurotransmission. By modulating the inhibitory GABAergic system, this compound may indirectly restore a more favorable environment for cholinergic neurotransmission, thereby improving cognitive function.
Signaling Pathways
The proposed signaling pathway for this compound's action in a neuron affected by Alzheimer's pathology involves the modulation of GABA-A receptors, leading to an increase in cholinergic activity.
Preclinical Data
Direct preclinical studies of this compound in dedicated Alzheimer's disease models are limited. However, a key study in a traumatic brain injury (TBI) model provides valuable insights into its potential cognitive-enhancing effects.
| Study Parameter | Findings | Reference |
| Animal Model | Rat model of fluid-percussion traumatic brain injury | [1] |
| Compound | MDL 26,479 (this compound) | [1] |
| Mechanism | Negative modulator at the GABAA receptor, enhances cholinergic function | [1] |
| Cognitive Outcome | Attenuated spatial memory deficits in the Morris water maze | [1] |
Table 1: Summary of a Key Preclinical Study on this compound (MDL 26,479)
Research on other GABAA receptor negative allosteric modulators, particularly those selective for the α5 subunit, has shown promise for cognitive enhancement. These compounds have demonstrated nootropic-like effects in various preclinical models without the convulsant or anxiogenic properties of non-selective NAMs.[2] This body of research provides a strong rationale for investigating the subtype selectivity of this compound.
Proposed Experimental Protocols for Alzheimer's Disease Research
Given the limited direct evidence, a systematic evaluation of this compound in the context of Alzheimer's disease is warranted. The following experimental workflows are proposed for preclinical assessment.
In Vitro Characterization
A crucial first step is to characterize the binding profile and functional activity of this compound at various GABAA receptor subtypes, particularly those implicated in cognitive function (e.g., α5-containing receptors).
In Vivo Preclinical Evaluation
Following in vitro characterization, the efficacy of this compound should be assessed in transgenic animal models of Alzheimer's disease.
Data Presentation
As direct quantitative data for this compound in Alzheimer's disease research is not available, the following table outlines the hypothesized beneficial outcomes based on its known mechanism of action.
| Parameter | Hypothesized Effect of this compound | Rationale |
| Cognitive Function | Improvement in learning and memory | Enhancement of cholinergic neurotransmission. |
| Cholinergic Markers | Increased levels of acetylcholine in the synaptic cleft | Negative modulation of GABA-A receptors leading to disinhibition of cholinergic neurons. |
| Amyloid-beta Pathology | Potential reduction or no direct effect | The primary mechanism is not directly targeting Aβ. Any effect would likely be indirect. |
| Tau Pathology | Potential reduction or no direct effect | The primary mechanism is not directly targeting tau. Any effect would likely be indirect. |
| Neuroinflammation | Potential reduction | Modulation of neuronal activity may influence inflammatory responses. |
Table 2: Hypothesized Effects of this compound in Alzheimer's Disease Models
Conclusion and Future Directions
This compound presents a novel, yet underexplored, therapeutic avenue for Alzheimer's disease. Its mechanism as a GABAA receptor negative allosteric modulator with cholinergic-enhancing properties directly addresses a key neurochemical deficit in the disease. The lack of extensive preclinical data in relevant Alzheimer's models is a significant gap in our knowledge.
Future research should focus on a systematic evaluation of this compound, beginning with detailed in vitro characterization of its binding and functional selectivity at GABAA receptor subtypes. Subsequent in vivo studies in transgenic Alzheimer's disease models are critical to validate its cognitive-enhancing potential and to elucidate its effects on the core pathologies of the disease. Such studies will be instrumental in determining if this compound or similar GABAA receptor modulators hold promise as a future therapy for Alzheimer's disease.
References
Suritozole's Impact on Cholinergic Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suritozole (MDL 26,479) is a novel compound that has demonstrated pro-cognitive effects in preclinical models of brain injury. Its primary mechanism of action is the negative allosteric modulation of the gamma-aminobutyric acid type A (GABAA) receptor. This modulation is believed to indirectly enhance cholinergic function, a critical pathway for learning and memory. This technical guide provides an in-depth analysis of this compound's effects on the cholinergic system, summarizing available preclinical data, detailing experimental methodologies, and illustrating the proposed signaling pathway. While direct quantitative data on this compound's interaction with cholinergic targets remains limited, this paper synthesizes the existing evidence to support its mechanism of enhancing cholinergic neurotransmission.
Introduction: The Cholinergic System and Cognitive Function
The cholinergic system, utilizing acetylcholine (ACh) as its primary neurotransmitter, plays a pivotal role in regulating cognitive processes, including learning, memory, and attention. Cholinergic neurons originating in the basal forebrain project to various cortical and hippocampal regions, where ACh release modulates neuronal excitability and synaptic plasticity. Dysfunction of the cholinergic system is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease, leading to significant cognitive decline. Consequently, therapeutic strategies aimed at enhancing cholinergic function, either by inhibiting the breakdown of ACh with acetylcholinesterase (AChE) inhibitors or by modulating cholinergic receptors, have been a major focus of drug development.
This compound has emerged as a compound of interest due to its ability to improve cognitive performance in animal models. It operates not by directly interacting with the cholinergic system, but by modulating the GABAergic system, which in turn influences cholinergic activity.
Mechanism of Action: Indirect Enhancement of Cholinergic Function
This compound is a negative allosteric modulator (NAM) of the GABAA receptor[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its binding to GABAA receptors leads to neuronal hyperpolarization and reduced neuronal firing. In several brain regions, GABAergic interneurons form synaptic connections with and exert inhibitory control over cholinergic neurons[1][2][3][4].
By acting as a NAM at the GABAA receptor, this compound reduces the inhibitory effect of GABA on these cholinergic neurons. This disinhibition is hypothesized to lead to an increase in the firing rate of cholinergic neurons and subsequently, greater release of acetylcholine in their projection areas, such as the cortex and hippocampus.
Preclinical Data: Evidence for Pro-Cognitive Effects
Preclinical studies have primarily focused on the effects of this compound on cognitive function in rodent models of brain injury and cognitive impairment.
Behavioral Studies
A key study investigated the effects of this compound (MDL 26,479) on spatial memory deficits in rats following traumatic brain injury, using the Morris water maze task. The results indicated that chronic administration of this compound, beginning 24 hours after injury, significantly improved performance, as measured by a reduction in the latency to find the hidden platform.
| Study Parameter | Control Group (Injured, Saline) | This compound-Treated Group (Injured) | Statistical Significance |
| Morris Water Maze Latency | No significant improvement | Significantly shorter latencies | p < 0.05 |
| Table 1: Summary of this compound's effect on Morris Water Maze performance in rats with traumatic brain injury. |
Another study examined the impact of this compound on learning in rats with ibotenic acid-induced lesions of the basal forebrain, a key area for cholinergic neurons. In this study, this compound treatment decreased the number of sessions required for lesioned animals to reach a performance level above chance in an operant visual conditional discrimination task. This cognitive improvement was significantly correlated with [3H]hemicholinium-3 binding in the frontal cortex, a marker for the density of high-affinity choline uptake transporters on cholinergic nerve terminals.
| Study Parameter | Control Group (Lesioned) | This compound-Treated Group (Lesioned) | Correlation |
| Operant Task Acquisition | Delayed acquisition | Decreased sessions to criterion | Performance correlated with [3H]hemicholinium-3 binding |
| Table 2: Effect of this compound on learning and cholinergic marker in rats with basal forebrain lesions. |
Cholinergic Marker Data
For context, a study on a different benzodiazepine inverse agonist, FG 7142, which also acts as a negative modulator at GABAA receptors, demonstrated alterations in acetylcholinesterase activity in various brain regions of mice after chronic administration. However, these findings cannot be directly extrapolated to this compound without specific experimental verification.
Experimental Protocols
Morris Water Maze
The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint or powdered milk.
-
An escape platform submerged just below the water's surface.
-
Visual cues placed around the room to serve as spatial references.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Procedure:
-
Acquisition Phase: Rats are given multiple trials per day for several consecutive days to learn the location of the hidden platform from different starting positions. The latency to find the platform and the swim path are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
[3H]Hemicholinium-3 Binding Assay
This assay is used to quantify the density of high-affinity choline transporters, which are specific markers for presynaptic cholinergic nerve terminals.
Procedure:
-
Tissue Preparation: Brain tissue (e.g., frontal cortex) is dissected and homogenized in a suitable buffer.
-
Incubation: The homogenate is incubated with [3H]hemicholinium-3 (a radiolabeled ligand) in the presence and absence of a high concentration of a non-labeled competitor to determine specific binding.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting. The specific binding is calculated by subtracting non-specific binding from total binding.
Discussion and Future Directions
The available evidence strongly suggests that this compound enhances cognitive function by indirectly augmenting cholinergic neurotransmission through its action as a negative allosteric modulator of GABAA receptors. The improvement in cognitive tasks, coupled with the correlation with a cholinergic marker in lesioned animals, provides a solid foundation for this hypothesis.
However, a significant gap in our understanding is the lack of direct evidence of this compound's interaction with the cholinergic system. Future research should prioritize:
-
In vitro binding assays: To determine if this compound has any affinity for muscarinic or nicotinic acetylcholine receptors.
-
Enzyme activity assays: To assess the direct effect of this compound on acetylcholinesterase activity.
-
In vivo microdialysis studies: To directly measure acetylcholine levels in relevant brain regions (e.g., hippocampus and prefrontal cortex) following this compound administration.
Such studies would provide crucial quantitative data to solidify the proposed mechanism of action and would be invaluable for the continued development of this compound and similar compounds as potential therapeutics for cognitive disorders.
Conclusion
This compound represents a promising therapeutic avenue for cognitive enhancement by targeting the GABAergic system to indirectly boost cholinergic function. While preclinical behavioral data are encouraging, further detailed pharmacological studies are necessary to fully elucidate its effects on the cholinergic system. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism and highlights the key areas for future investigation.
References
- 1. Ventral tegmental area GABAergic inhibition of cholinergic interneurons in the ventral nucleus accumbens shell promotes reward reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 3. GABAergic inhibition in dual-transmission cholinergic and GABAergic striatal interneurons is abolished in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of acetylcholine release via GABAA and GABAB receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Neuronal Effects of Suritozole: A Review of Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suritozole (MDL 26,479) is a compound that has been investigated for its potential as a cognitive enhancer. It functions as a partial inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the foundational research on this compound's effects on neuronal pathways, summarizing available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Core Mechanism of Action: Negative Allosteric Modulation of the GABAA Receptor
This compound exerts its effects by binding to the benzodiazepine site on the GABAA receptor complex and acting as a negative allosteric modulator (NAM), also referred to as a partial inverse agonist.[1] Unlike positive allosteric modulators (e.g., benzodiazepines), which enhance the effect of GABA, this compound reduces the GABA-mediated chloride ion influx. This reduction in inhibitory signaling is thought to underlie its cognitive-enhancing properties.[2]
The GABAA Receptor Signaling Pathway
The GABAA receptor is a ligand-gated ion channel. When GABA binds to its receptor, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound, by binding to an allosteric site, is believed to decrease the efficiency of GABA in opening the chloride channel.
Quantitative Data
Currently, publicly available research on this compound is limited, and specific quantitative data such as binding affinities (Ki), IC50, or EC50 values from in vitro assays are not readily accessible. The primary quantitative data comes from in vivo preclinical studies.
Table 1: In Vivo Dosage of this compound in a Preclinical Model
| Animal Model | Condition | Doses Administered | Outcome | Reference |
| Rat | Traumatic Brain Injury | 5 mg/kg and 10 mg/kg | Attenuation of spatial memory deficits | [2] |
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are not extensively published. However, based on its mechanism of action, the following standard methodologies would be employed to characterize its effects.
GABAA Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the GABAA receptor.
-
Objective: To determine the Ki or IC50 of this compound for the benzodiazepine binding site on the GABAA receptor.
-
Methodology:
-
Membrane Preparation: Whole brains from rodents are homogenized in a sucrose buffer and centrifuged to isolate the crude synaptosomal membrane fraction containing GABAA receptors.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]-Flunitrazepam) and varying concentrations of this compound.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Electrophysiology (Patch-Clamp)
This technique is used to measure the ion flow through the GABAA receptor channel in response to GABA and its modulation by this compound.
-
Objective: To determine the effect of this compound on the amplitude and kinetics of GABA-evoked currents.
-
Methodology:
-
Cell Preparation: Neurons or cell lines expressing GABAA receptors are cultured.
-
Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). The membrane potential is clamped at a specific voltage.
-
Drug Application: GABA is applied to the cell to evoke an inward chloride current. This compound is then co-applied with GABA to observe its modulatory effect.
-
Data Analysis: The amplitude, rise time, and decay time of the GABA-evoked currents in the presence and absence of this compound are measured and compared.
-
Chloride Flux Assay
This assay measures the influx of chloride ions into cells through the GABAA receptor channel.
-
Objective: To quantify the effect of this compound on GABA-mediated chloride influx.
-
Methodology:
-
Cell Loading: Cells expressing GABAA receptors are loaded with a chloride-sensitive fluorescent dye.
-
Assay: The cells are exposed to GABA in the presence and absence of this compound.
-
Detection: The change in fluorescence, which is proportional to the intracellular chloride concentration, is measured using a fluorescence plate reader or microscope.
-
Data Analysis: The dose-response curve for this compound's inhibition of GABA-stimulated chloride influx is generated.
-
Effects on Neuronal Pathways
As a negative allosteric modulator of GABAA receptors, this compound is expected to have a disinhibitory effect on neuronal circuits. By reducing GABAergic inhibition, this compound could potentially enhance the activity of excitatory neurotransmitter systems. The observation that this compound enhances cholinergic function suggests that it may disinhibit cholinergic neurons.[2]
The precise downstream signaling cascades affected by this compound, such as the involvement of second messengers like cyclic AMP (cAMP) and protein kinases (e.g., PKA, PKC), have not been detailed in the available literature. Further research is required to elucidate these pathways. Similarly, the specific effects of this compound on the release of other neurotransmitters, such as glutamate and GABA, remain to be fully characterized.
Conclusion
This compound is a partial inverse agonist at the benzodiazepine site of the GABAA receptor. The available preclinical data suggests its potential as a cognitive enhancer, likely through the disinhibition of key neuronal circuits, such as the cholinergic system. However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of detailed in vitro quantitative data and studies on its downstream signaling effects. Further research employing the standard methodologies outlined in this guide is necessary to fully elucidate the neuronal mechanisms of this compound and to explore its therapeutic potential.
References
- 1. This compound (MDL-26479) | GABA Receptor inverse agonist | MedChemExpress [medchemexpress.eu]
- 2. Chronic postinjury administration of MDL 26,479 (this compound), a negative modulator at the GABAA receptor, and cognitive impairment in rats following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Suritozole: Application Notes and Protocols for Cognitive Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suritozole (MDL 26,479) is a triazole compound that acts as a negative allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Preclinical research has demonstrated its potential as a cognitive enhancer, particularly in the context of traumatic brain injury (TBI). These application notes provide a comprehensive overview of the experimental protocols for investigating the cognitive effects of this compound in a rat model of TBI, focusing on the fluid-percussion injury model and the Morris water maze task for spatial memory assessment. Detailed methodologies, data presentation, and a conceptual framework of its mechanism of action are provided to guide researchers in this field.
Introduction
Cognitive impairment following traumatic brain injury presents a significant challenge in clinical practice. This compound has emerged as a compound of interest due to its unique mechanism of action. By negatively modulating the GABA-A receptor, it is thought to reduce GABAergic inhibition, thereby enhancing cholinergic function, a key neurotransmitter system involved in learning and memory.[1] This document outlines the established experimental workflow for evaluating the efficacy of this compound in a preclinical setting.
Data Presentation
The following tables summarize the key quantitative data from a representative preclinical study investigating the effects of this compound on cognitive recovery after TBI in a rat model.
| Parameter | Description |
| Animal Model | Adult male Wistar rats.[1] |
| Injury Model | Lateral Fluid-Percussion Injury (LFPI) of moderate severity (2.1 atm).[1] |
| Cognitive Assessment | Morris Water Maze (MWM) to assess spatial learning and memory. Testing was conducted 11 to 15 days post-injury.[1] |
| Treatment Groups | - Sham-operated control- Injured, saline-treated- Injured, this compound-treated (5 mg/kg)- Injured, this compound-treated (10 mg/kg)[1] |
| Dosing Regimens | Delayed Chronic Dosing: this compound (5 mg/kg or 10 mg/kg) or saline administered 60 minutes before each MWM test from day 11 to 15 post-injury.Early Chronic Dosing: this compound (dose not specified in abstract) or saline administered daily starting 24 hours after injury and continuing through day 15. |
| Key Finding | Rats that received early and chronic post-injury administration of this compound had significantly shorter latencies to find the hidden platform in the Morris water maze compared to injured, saline-treated rats (p < 0.05). The delayed chronic dosing regimen did not show a significant effect. |
Experimental Protocols
Lateral Fluid-Percussion Injury (LFPI) Protocol in Rats
This protocol describes the induction of a moderate traumatic brain injury using the lateral fluid-percussion model.
Materials:
-
Male Wistar rats (350-400 g)
-
Anesthesia: Isoflurane (3% for induction, 2-3% for maintenance) with oxygen (1 L/min)
-
Stereotaxic frame
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Dental cement
-
Luer-lock hub
-
Fluid-percussion device
-
Post-operative care supplies (e.g., sterile saline, heating pad)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat with 3% isoflurane in an induction chamber.
-
Once unconscious, transfer the rat to a prep area, apply sterile ophthalmic ointment to the eyes, and shave the head.
-
Clean the surgical site with 2% chlorhexidine scrub followed by 70% ethanol, repeated three times. Apply Betadine solution and allow it to dry.
-
Mount the rat in a stereotaxic frame and maintain anesthesia with 2-3% isoflurane. Monitor vital signs throughout the surgery.
-
-
Craniotomy:
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy over the desired cortical site (e.g., between bregma and lambda, lateral to the sagittal suture). The diameter of the craniotomy should be appropriate for the injury hub (e.g., 4 mm).
-
Carefully remove the bone flap without disturbing the underlying dura mater.
-
-
Injury Hub Placement:
-
Secure a Luer-lock hub over the craniotomy site using dental cement, ensuring a tight seal.
-
-
Induction of Injury:
-
Connect the rat to the fluid-percussion device via the Luer-lock hub.
-
Induce a fluid pulse of moderate severity (2.1 atm) to the dural surface.
-
Immediately after the injury, disconnect the rat from the device.
-
-
Post-operative Care:
-
Remove the injury hub and suture the scalp incision.
-
Administer subcutaneous sterile saline for hydration.
-
Allow the rat to recover in a clean, warm cage. Monitor for any signs of distress.
-
Morris Water Maze (MWM) Protocol for Spatial Memory Assessment
This protocol details the procedure for assessing spatial learning and memory in rats following TBI.
Materials:
-
Circular pool (e.g., 1.83 m diameter, 0.6 m depth) with a black interior.
-
Water maintained at 22-24°C.
-
Clear Plexiglas escape platform (e.g., 10 cm diameter).
-
Prominent visual cues placed on the walls around the maze.
-
Video tracking system and software.
Procedure:
-
Acquisition/Learning Phase (Days 11-14 post-injury):
-
The pool is filled with water, and the escape platform is submerged 1 cm below the surface in a fixed quadrant.
-
Rats are subjected to a series of trials each day (e.g., 4 trials/day).
-
For each trial, the rat is placed in the water at one of four quasi-random starting positions (North, South, East, West).
-
The rat is allowed 60 seconds to find the hidden platform. If it fails to find the platform within this time, it is gently guided to it.
-
The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.
-
The time taken to reach the platform (escape latency) is recorded for each trial.
-
-
Probe Trial (Day 15 post-injury):
-
The escape platform is removed from the pool.
-
The rat is placed in the pool at a novel starting position and allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for In Vivo Administration of Suritozole in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Suritozole (MDL 26,479) in rodent models, focusing on its use as a cognitive enhancer in the context of traumatic brain injury (TBI). The information is compiled from preclinical research to guide study design and execution.
Introduction
This compound is a partial inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor complex.[1] By acting as a negative modulator of GABA-A receptor function, this compound reduces GABAergic inhibition in the central nervous system. This reduction in inhibitory signaling is thought to enhance cholinergic function, a mechanism believed to be beneficial for cognitive processes such as learning and memory.[1] Preclinical studies have primarily investigated this compound's potential to ameliorate cognitive deficits following traumatic brain injury.[1]
Mechanism of Action
This compound binds to the benzodiazepine site on the GABA-A receptor and induces a conformational change that is opposite to that of benzodiazepine agonists. This action reduces the influx of chloride ions through the receptor's channel in response to GABA, thereby decreasing the hyperpolarizing (inhibitory) effect of GABA on the neuron.[2][3] This disinhibition is hypothesized to increase the excitability of cholinergic neurons, leading to enhanced acetylcholine release and subsequent improvements in cognitive function.
Signaling Pathway
Data Presentation
The following table summarizes the quantitative data from a key in vivo study investigating the effect of this compound on cognitive deficits in a rat model of TBI.
| Study | Animal Model | Treatment Group | Dose | Administration Route | Treatment Schedule | Behavioral Test | Key Outcome Measure | Result |
| O'Dell et al. (1995) | Male Sprague-Dawley rats with moderate (2.1 atm) fluid-percussion TBI | This compound (Delayed Dosing) | 5 mg/kg | Intraperitoneal (IP) | 60 minutes before each MWM test on days 11-15 post-injury | Morris Water Maze (MWM) | Escape Latency | No significant difference compared to saline-treated injured rats (p > 0.05). |
| O'Dell et al. (1995) | Male Sprague-Dawley rats with moderate (2.1 atm) fluid-percussion TBI | This compound (Delayed Dosing) | 10 mg/kg | Intraperitoneal (IP) | 60 minutes before each MWM test on days 11-15 post-injury | Morris Water Maze (MWM) | Escape Latency | No significant difference compared to saline-treated injured rats (p > 0.05). |
| O'Dell et al. (1995) | Male Sprague-Dawley rats with moderate (2.1 atm) fluid-percussion TBI | This compound (Early Chronic Dosing) | 5 mg/kg or 10 mg/kg | Intraperitoneal (IP) | Daily from 24 hours post-injury through day 15 | Morris Water Maze (MWM) | Escape Latency | Significantly shorter latencies compared to saline-treated injured rats (p < 0.05). |
| O'Dell et al. (1995) | Male Sprague-Dawley rats with moderate (2.1 atm) fluid-percussion TBI | Saline Control | N/A | Intraperitoneal (IP) | Same as treatment groups | Morris Water Maze (MWM) | Escape Latency | Cognitive deficit observed compared to sham-operated rats. |
| O'Dell et al. (1995) | Male Sprague-Dawley rats | Sham Control | N/A | Intraperitoneal (IP) | N/A | Morris Water Maze (MWM) | Escape Latency | Baseline cognitive performance. |
Experimental Protocols
Animal Model: Fluid-Percussion Traumatic Brain Injury in Rats
This protocol describes the induction of a moderate level of TBI in rats, as utilized in studies investigating this compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., sodium pentobarbital)
-
Fluid-percussion device
-
Stereotaxic frame
-
Surgical instruments
-
Saline solution
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Perform a craniotomy over the desired brain region (e.g., parietal cortex).
-
Securely attach the injury cap of the fluid-percussion device to the craniotomy site.
-
Induce a moderate brain injury by releasing a pendulum to strike the piston of the device, delivering a fluid pulse of a specific pressure (e.g., 2.1 atm) to the dura.
-
Remove the injury cap and suture the incision.
-
Administer post-operative care, including fluid administration and monitoring.
-
Allow for a post-injury recovery period before behavioral testing.
Behavioral Testing: Morris Water Maze (MWM)
The MWM is a widely used behavioral task to assess spatial learning and memory in rodents.
Materials:
-
Circular water tank (e.g., 1.5 m diameter) filled with water (23-25°C) made opaque with non-toxic paint.
-
Submerged escape platform (10-15 cm diameter).
-
Visual cues placed around the room.
-
Video tracking system.
Procedure:
-
Acquisition Phase (e.g., Days 11-14 post-injury):
-
Place the rat into the water at one of four randomized starting positions.
-
Allow the rat to swim and find the hidden platform.
-
If the rat does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple trials per day (e.g., 4 trials) with an inter-trial interval.
-
Record the escape latency (time to find the platform) and other parameters like swim path and speed.
-
-
Probe Trial (e.g., Day 15 post-injury):
-
Remove the escape platform from the tank.
-
Place the rat in the tank and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Experimental Workflow
Logical Relationship of this compound's Action
Conclusion
The available preclinical data suggests that this compound, when administered chronically shortly after a traumatic brain injury in rats, can significantly improve cognitive function as measured by the Morris water maze. The delayed administration of this compound did not show a significant effect, highlighting the potential importance of the timing of therapeutic intervention. Further research is warranted to fully elucidate the therapeutic window and optimal dosing regimen for this compound and to explore its efficacy in other models of cognitive impairment. Researchers should adhere to detailed and standardized protocols for TBI induction and behavioral testing to ensure the reproducibility and validity of their findings.
References
- 1. Chronic postinjury administration of MDL 26,479 (this compound), a negative modulator at the GABAA receptor, and cognitive impairment in rats following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
Suritozole in Traumatic Brain Injury Research: Application Notes and Protocols for Preclinical Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Suritozole (MDL 26,479) in rat models of traumatic brain injury (TBI). The following sections detail the dosage, administration protocols, and methodologies from key preclinical studies, designed to guide the design and execution of future research in this area.
Introduction
This compound is a negative modulator of the gamma-aminobutyric acidA (GABA-A) receptor, which has been investigated for its potential to mitigate cognitive deficits following traumatic brain injury.[1] By modulating the GABAergic system, this compound is thought to enhance cholinergic function, a neurotransmitter system crucial for learning and memory.[1] Preclinical studies in rats have explored its efficacy in improving spatial memory deficits, offering a foundation for further investigation into its neuroprotective and cognitive-enhancing properties in the context of TBI.
Quantitative Data Summary
The following table summarizes the key quantitative data from a significant preclinical study investigating this compound in a rat model of TBI.
| Parameter | Details | Reference |
| Animal Model | Adult male Sprague-Dawley rats | [1] |
| TBI Induction Method | Fluid-percussion brain injury (moderate level, 2.1 atm) | [1] |
| Drug | This compound (MDL 26,479) | [1] |
| Dosages Investigated | 5 mg/kg and 10 mg/kg | |
| Route of Administration | Intraperitoneal (i.p.) injection | |
| Treatment Regimens | Delayed Dosing: 5 or 10 mg/kg administered 60 minutes before each Morris water maze test, from day 11 to 15 post-injury. | |
| Early & Chronic Dosing: Daily administration starting 24 hours after injury and continuing for 15 consecutive days. | ||
| Primary Outcome Measure | Spatial memory performance in the Morris water maze (latency to reach the goal platform). | |
| Key Finding | Early and chronic post-injury administration of this compound significantly improved spatial memory deficits in brain-injured rats. The delayed dosing regimen did not show significant improvement. |
Experimental Protocols
This section provides a detailed methodology for a typical experiment investigating the effects of this compound on TBI in rats, based on published research.
Animal Model and TBI Induction
-
Subjects: Adult male Sprague-Dawley rats are commonly used. Housing should be in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Anesthesia: Anesthesia is induced prior to the surgical procedure.
-
Surgical Procedure:
-
The rat is placed in a stereotaxic frame.
-
A midline scalp incision is made to expose the skull.
-
A craniotomy is performed over the desired cortical area (e.g., parietal cortex).
-
-
Fluid-Percussion Injury:
-
A Luer-Lock fitting is secured over the craniotomy.
-
The injury is induced by a fluid-percussion device, delivering a pressure pulse of a specific magnitude (e.g., 2.1 atm) to the dura.
-
Sham-injured control animals undergo the same surgical procedure but do not receive the fluid pulse.
-
-
Post-operative Care: Animals should be monitored closely during recovery from anesthesia and provided with appropriate post-operative care, including analgesics.
This compound Administration
-
Drug Preparation: this compound is dissolved in a suitable vehicle (e.g., saline).
-
Dosage: Based on previous studies, dosages of 5 mg/kg and 10 mg/kg have been investigated.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rats.
-
Treatment Schedules:
-
Early and Chronic Administration: Daily i.p. injections of this compound or vehicle commencing 24 hours after TBI and continuing for a specified duration (e.g., 15 days). This protocol aims to assess the therapeutic potential of this compound during the sub-acute phase of injury.
-
Delayed Administration: i.p. injections of this compound or vehicle administered at a specific time point before behavioral testing (e.g., 60 minutes prior) during the chronic phase of recovery (e.g., days 11-15 post-injury). This protocol is designed to evaluate the cognitive-enhancing effects of the drug on established deficits.
-
Behavioral Assessment: Morris Water Maze
The Morris water maze is a widely used task to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Rats are trained over several consecutive days to find the hidden platform. Each trial begins with the rat being placed in the pool at a different starting location. The latency to find the platform is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
-
Data Analysis: The latency to find the platform during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to compare the performance of different treatment groups.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action in TBI.
Experimental Workflow for this compound TBI Study
Caption: Experimental workflow for a this compound TBI rat study.
References
Preparing Suritozole Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Suritozole solutions for use in various in vitro assays. This compound (also known as MDL-26,479) is a partial inverse agonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABAA) receptor, a key player in inhibitory neurotransmission. Accurate preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value |
| Chemical Formula | C₁₀H₁₀FN₃S |
| Molecular Weight | 223.27 g/mol [1] |
| CAS Number | 110623-33-1[1] |
| Appearance | Solid powder[2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO)[2] |
| Storage (Solid) | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C[2] |
| Storage (Stock Solution) | Short term (days to weeks) at 0 - 4°C; Long term (months) at -20°C |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO. Preparing a high-concentration stock solution allows for minimal volumes of solvent to be added to the final in vitro assay, thereby reducing the potential for solvent-induced artifacts.
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the DMSO to reach room temperature before opening to prevent condensation.
-
Weighing this compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.23 mg of this compound (Mass = Molarity × Volume × Molecular Weight).
-
Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For a 10 mM solution with 2.23 mg of this compound, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution into an appropriate cell culture medium or buffer for use in in vitro experiments. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically below 0.5%, with 0.1% being preferable for most cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer (pre-warmed to 37°C)
-
Sterile conical tubes or multi-well plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your assay. For example, to prepare 10 mL of a 10 µM working solution:
-
(10,000 µM) × V1 = (10 µM) × (10 mL)
-
V1 = 0.01 mL = 10 µL
-
-
Prepare Working Solution: Add 10 µL of the 10 mM this compound stock solution to 9.99 mL of the pre-warmed cell culture medium or assay buffer. This results in a final DMSO concentration of 0.1%.
-
Mix Gently: Gently mix the working solution by swirling or pipetting up and down. Avoid vigorous vortexing, which can cause shearing of cellular components in the medium.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium or assay buffer without this compound. This is essential to account for any effects of the solvent on the experimental system.
-
Use Immediately: It is recommended to use the freshly prepared working solution for your experiments to ensure stability and activity.
Note on In Vitro Concentrations: The optimal concentration of this compound will vary depending on the specific in vitro assay and cell type being used. It is recommended to perform a dose-response curve to determine the effective concentration range for your particular experiment. Based on its mechanism of action and data from similar compounds, a starting concentration range of 1 nM to 10 µM is suggested for initial experiments.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro assays.
Mechanism of Action and Signaling Pathway
This compound acts as a partial inverse agonist at the benzodiazepine site of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. As a partial inverse agonist, this compound binds to the benzodiazepine site and reduces the constitutive activity of the GABAA receptor, thereby decreasing the influx of Cl⁻ ions. This reduction in chloride influx leads to a less negative membrane potential (depolarization), making the neuron more susceptible to firing an action potential and thus increasing neuronal excitability.
The following diagram illustrates the signaling pathway of the GABAA receptor and the effect of this compound.
References
Application Notes and Protocols: Evaluating the Cognitive Effects of Suritozole using the Morris Water Maze
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Morris water maze (MWM) is a widely utilized behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[1][2][3] This test is predicated on the animal's motivation to escape from water by locating a submerged platform using distal visual cues.[2] Its reliability and sensitivity make it a cornerstone in preclinical research for cognitive enhancers and models of cognitive impairment.[4]
Suritozole (MDL 26,479) is a negative allosteric modulator of the GABA-A receptor. Unlike positive modulators such as benzodiazepines which enhance GABAergic inhibition and can impair memory, this compound decreases the receptor's activity in response to GABA. This modulation is thought to enhance cholinergic function, a key neurotransmitter system implicated in learning and memory. Consequently, this compound has been investigated for its potential to ameliorate cognitive deficits.
These application notes provide a detailed protocol for utilizing the Morris water maze to evaluate the effects of this compound administration on spatial learning and memory in a rodent model of cognitive impairment.
Experimental Protocols
Animal Subjects and Housing
-
Species: Male Wistar rats (250-300g) are recommended.
-
Housing: Animals should be group-housed (2-3 per cage) in a temperature-controlled vivarium (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures.
-
Ethical Considerations: All procedures must be approved by the institution's Animal Care and Use Committee and adhere to established guidelines for animal welfare.
Apparatus
-
Morris Water Maze: A circular pool (approximately 1.8 meters in diameter and 0.6 meters deep) is required. The interior should be a uniform color (e.g., black or white) to minimize intra-maze cues.
-
Escape Platform: A 10-12 cm diameter platform constructed from a material that allows for easy gripping.
-
Water: The pool should be filled with water maintained at 23-26°C. The water is made opaque using non-toxic white tempera paint or powdered non-fat milk.
-
Visual Cues: The maze should be situated in a room with prominent, stable distal cues (e.g., posters with distinct shapes, furniture). These cues should remain unchanged throughout the experiment.
-
Tracking System: A video camera mounted above the maze connected to a computerized tracking system (e.g., ANY-maze, EthoVision) is essential for recording and analyzing the animal's swim path, latency, and other parameters.
This compound Administration
-
Drug Preparation: this compound (MDL 26,479) should be dissolved in a suitable vehicle (e.g., saline). The concentration should be adjusted to allow for an administration volume of approximately 1 ml/kg.
-
Dosage and Administration: Based on previous studies, a chronic dosing regimen is suggested. Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily. A suggested dose for initial studies is 1-10 mg/kg, though dose-response studies are recommended.
-
Experimental Groups:
-
Sham Control: Animals that undergo all procedures (e.g., surgery for an injury model, if applicable) but receive no cognitive impairment induction and are treated with the vehicle.
-
Impairment + Vehicle: Animals with induced cognitive impairment (e.g., via neurotrauma or chemical induction) and treated with the vehicle.
-
Impairment + this compound: Animals with induced cognitive impairment and treated with this compound.
-
Morris Water Maze Procedure
The MWM protocol is typically conducted over several consecutive days and consists of three phases:
Phase 1: Habituation (Day 1)
-
Place the escape platform in the center of the pool, visible above the water's surface (approximately 1 cm).
-
Allow each rat a 60-second free swim in the pool without the platform to acclimate them to the environment.
-
For the next trial, place the rat on the visible platform for 20-30 seconds.
-
Conduct 2-4 trials where the rat is released from different start positions (North, South, East, West) and allowed to swim to the visible platform. This phase helps to reduce stress and teaches the animal that the platform is the means of escape.
Phase 2: Spatial Acquisition Training (Days 2-6)
-
Submerge the platform approximately 1-2 cm below the surface of the opaque water. The platform location remains fixed in the center of one quadrant (the target quadrant) for all acquisition trials.
-
Administer this compound or vehicle at a consistent time each day (e.g., 30-60 minutes before testing).
-
Each day, subject each rat to four trials. The start position for each trial should be varied in a quasi-random order.
-
Place the rat gently into the water, facing the pool wall. The tracking software should begin recording as the animal is released.
-
Allow the rat to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the rat finds the platform, allow it to remain there for 15-30 seconds. Record the escape latency.
-
If the rat fails to find the platform within the maximum time, gently guide it to the platform and allow it to stay for 15-30 seconds. Assign the maximum latency for that trial.
-
The inter-trial interval (ITI) should be consistent, typically ranging from 15 to 30 minutes, during which the animal can be returned to a holding cage with a heat source to prevent hypothermia.
Phase 3: Probe Trial (Day 7)
-
Remove the platform from the pool.
-
Release the rat from a novel start position, typically in the quadrant opposite the target quadrant.
-
Allow the rat to swim freely for 60 seconds while the tracking system records its path.
-
This trial assesses the animal's spatial memory for the platform's location.
Data Analysis
The following parameters should be quantified using the tracking software:
-
Escape Latency (s): The time taken to reach the platform during acquisition trials.
-
Path Length (m): The total distance swam to reach the platform. This measure is less affected by swimming speed.
-
Time in Target Quadrant (%): During the probe trial, the percentage of total time spent in the quadrant that previously contained the platform.
-
Platform Crossings: The number of times the animal's swim path crosses the exact former location of the platform during the probe trial.
-
Swim Speed (m/s): The average speed of the animal. This is important to ensure that any observed effects on latency are not due to motor impairments.
Statistical analysis can be performed using a two-way ANOVA with repeated measures for acquisition data (escape latency and path length) and a one-way ANOVA or t-tests for probe trial data.
Data Presentation
The following tables represent expected quantitative data from a study investigating the effects of this compound in a rat model of cognitive impairment.
Table 1: Spatial Acquisition Performance (Escape Latency)
| Experimental Group | Day 2 (s) | Day 3 (s) | Day 4 (s) | Day 5 (s) | Day 6 (s) |
| Sham + Vehicle | 45 ± 4 | 30 ± 3 | 20 ± 2 | 15 ± 2 | 12 ± 1 |
| Impairment + Vehicle | 58 ± 5 | 55 ± 4 | 50 ± 5 | 48 ± 4 | 45 ± 4 |
| Impairment + this compound | 57 ± 5 | 48 ± 4 | 38 ± 3 | 28 ± 3 | 20 ± 2 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Impairment + Vehicle. |
Table 2: Probe Trial Performance (Memory Retention)
| Experimental Group | Time in Target Quadrant (%) | Platform Crossings (n) | Swim Speed (m/s) |
| Sham + Vehicle | 45 ± 3 | 4.5 ± 0.5 | 0.25 ± 0.02 |
| Impairment + Vehicle | 28 ± 2 | 1.8 ± 0.3 | 0.24 ± 0.02 |
| Impairment + this compound | 40 ± 3 | 3.9 ± 0.4 | 0.25 ± 0.02 |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Impairment + Vehicle. |
Visualizations
Experimental Workflow
Caption: Workflow for MWM with this compound.
This compound Mechanism of Action at the GABA-A Receptor
Caption: this compound's negative modulation of the GABA-A receptor.
Simplified Cholinergic Signaling and Enhancement
Caption: this compound's indirect enhancement of cholinergic signaling.
References
- 1. Spatial and reversal learning in the Morris water maze are largely resistant to six hours of REM sleep deprivation following training - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Suritozole Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suritozole (MDL 26,479) is a cognitive-enhancing agent that functions as a partial inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1] GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[2] As a partial inverse agonist, this compound reduces the constitutive activity of the GABAA receptor, thereby decreasing the inhibitory effect of GABA.[3][4] This mode of action leads to a state of increased neuronal excitability. A key consequence of this disinhibition is the enhancement of cholinergic function, which is believed to underlie its nootropic effects.[1]
These application notes provide detailed protocols for three key cell-based assays to characterize the activity of this compound:
-
Electrophysiological Assay to measure the modulatory effect of this compound on GABA-evoked currents.
-
Radioligand Binding Assay to determine the binding affinity of this compound to the GABAA receptor.
-
Acetylcholine Release Assay to quantify the functional enhancement of cholinergic neurotransmission.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide a template for organizing experimental results.
Table 1: Electrophysiological Activity of this compound on GABA-Evoked Currents
| Cell Line/Neuron Type | GABAA Receptor Subtype | GABA Concentration (EC10-EC20) | This compound Concentration (µM) | Modulation of IGABA (%) | IC50 (µM) |
| HEK293 | α1β2γ2 | User Defined | e.g., 0.01, 0.1, 1, 10, 100 | User Defined | User Defined |
| Primary Cortical Neurons | Mixed | User Defined | e.g., 0.01, 0.1, 1, 10, 100 | User Defined | User Defined |
Modulation of IGABA (%) refers to the percentage decrease in the GABA-evoked current amplitude in the presence of this compound compared to the control (GABA alone).
Table 2: Binding Affinity of this compound to GABAA Receptor Subtypes
| GABAA Receptor Subtype | Radioligand | This compound Concentration (nM) | Specific Binding Inhibition (%) | Ki (nM) |
| α1β2γ2 | [3H]-Flumazenil | e.g., 0.1, 1, 10, 100, 1000 | User Defined | User Defined |
| α2β3γ2 | [3H]-Flumazenil | e.g., 0.1, 1, 10, 100, 1000 | User Defined | User Defined |
| α5β3γ2 | [3H]-Flumazenil | e.g., 0.1, 1, 10, 100, 1000 | User Defined | User Defined |
Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Table 3: Effect of this compound on Acetylcholine Release
| Cell Culture Model | Stimulation Condition | This compound Concentration (µM) | Acetylcholine Release (pmol/mg protein) | Fold Increase vs. Control | EC50 (µM) |
| Primary Striatal Neurons | Basal | e.g., 0.1, 1, 10, 100 | User Defined | User Defined | User Defined |
| Primary Cortical Neurons | K+-evoked | e.g., 0.1, 1, 10, 100 | User Defined | User Defined | User Defined |
Signaling Pathway
The proposed signaling pathway for this compound's enhancement of cholinergic function is initiated by its interaction with the GABAA receptor on GABAergic interneurons that synapse onto cholinergic neurons.
Caption: this compound's mechanism of action.
Experimental Protocols
Electrophysiological Assay: Whole-Cell Patch-Clamp Recording
This protocol details the measurement of this compound's effect on GABA-evoked currents in cultured neurons or cell lines expressing specific GABAA receptor subtypes.
Materials:
-
Cell culture medium
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2)
-
GABA stock solution
-
This compound stock solution
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Cell Preparation: Plate cells (e.g., HEK293 cells stably expressing a GABAA receptor subtype or primary neurons) onto glass coverslips and culture for 24-48 hours.
-
Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Patching: Obtain a whole-cell patch-clamp recording from a single cell. Hold the membrane potential at -60 mV.
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current (EC10-EC20) for a few seconds to establish a baseline response.
-
This compound Application: Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound. Calculate the percentage inhibition of the GABA current by this compound.
-
Dose-Response: Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Chronic postinjury administration of MDL 26,479 (this compound), a negative modulator at the GABAA receptor, and cognitive impairment in rats following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 4. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Suritozole in Animal Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suritozole (MDL-26,479) is a cognitive-enhancing agent that functions as a partial inverse agonist at the benzodiazepine binding site of the GABAA receptor complex.[1] This mechanism of action suggests its potential therapeutic utility in treating cognitive impairments associated with various neurological and psychiatric conditions. By attenuating GABAergic inhibition, this compound is thought to enhance cholinergic function and facilitate glutamatergic neurotransmission, particularly through the N-methyl-D-aspartate (NMDA) receptor system, which is crucial for learning and memory.[2][3][4][5] These application notes provide a comprehensive overview of relevant animal models and detailed experimental protocols for evaluating the efficacy of this compound in preclinical studies of cognitive impairment.
Mechanism of Action of this compound and its Relevance to Cognitive Function
This compound's primary target is the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Unlike benzodiazepine agonists which enhance GABA's inhibitory effects and can cause sedation and amnesia, inverse agonists have the opposite effect, reducing GABA's influence and thereby disinhibiting neuronal circuits. This disinhibition is hypothesized to restore excitatory/inhibitory balance and enhance cognitive processes.
The enhancement of NMDA receptor function is a key downstream effect of reduced GABAergic inhibition. NMDA receptors are critical for synaptic plasticity, the cellular mechanism underlying learning and memory. By increasing the excitability of pyramidal neurons, this compound may lower the threshold for the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
Given this mechanism, animal models characterized by either excessive GABAergic tone or NMDA receptor hypofunction are particularly relevant for testing this compound.
Recommended Animal Models of Cognitive Impairment
A variety of animal models can be employed to investigate the cognitive-enhancing effects of this compound. The choice of model depends on the specific hypothesis being tested and the translational relevance to human disease.
| Animal Model | Inducing Agent/Method | Cognitive Domains Affected | Pathophysiological Relevance | References |
| Traumatic Brain Injury (TBI) | Fluid-percussion injury | Spatial memory, learning | Post-traumatic cognitive deficits | |
| NMDA Receptor Antagonist-Induced Cognitive Deficit | MK-801, Phencyclidine (PCP), Ketamine | Working memory, recognition memory, social memory | Schizophrenia, Glutamatergic hypofunction | |
| Age-Associated Cognitive Decline | Natural aging in rodents | Spatial memory, working memory, recognition memory | Age-related memory impairment, mild cognitive impairment (MCI) | |
| Alzheimer's Disease Models | Streptozotocin (STZ), Lipopolysaccharide (LPS), Beta-amyloid (Aβ) infusion | Spatial memory, learning, recognition memory | Neuroinflammation, neurodegeneration, Aβ pathology |
Experimental Protocols
Detailed methodologies for key behavioral and electrophysiological assays are provided below. These protocols can be adapted for use with various rodent models of cognitive impairment.
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Apparatus:
-
A circular pool (150-200 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path, latency to find the platform, and time spent in each quadrant.
-
Distinct visual cues placed around the pool to aid in spatial navigation.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the first trial.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of four quasi-random starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval should be consistent (e.g., 10-15 minutes).
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length to find the platform across training days. A decrease in these measures indicates learning.
-
Probe Trial: A significant preference for the target quadrant and a higher number of platform location crossings in the probe trial indicate robust spatial memory.
Y-Maze for Spontaneous Alternation (Working Memory)
The Y-maze task assesses spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 35 cm long, 10 cm wide, 20 cm high) positioned at 120-degree angles to each other.
Procedure:
-
Acclimation: Transport animals to the testing room at least 15-60 minutes prior to testing.
-
Testing:
-
Place the mouse in the center of the Y-maze.
-
Allow the animal to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An arm entry is typically defined as all four paws entering the arm.
-
-
Data Analysis:
-
An "alternation" is defined as successive entries into the three different arms (e.g., ABC, CAB).
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
A higher percentage of alternation reflects better spatial working memory.
-
The total number of arm entries can be used as a measure of general locomotor activity.
-
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test is based on the spontaneous tendency of rodents to spend more time exploring a novel object than a familiar one.
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
A set of different objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.
Procedure:
-
Habituation (Day 1-2):
-
Allow each animal to explore the empty arena for 5-10 minutes per day for 2-3 days to reduce anxiety and habituate to the environment.
-
-
Training/Sample Phase (Day 3):
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Test Phase (Day 4, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one, reflecting intact recognition memory.
-
In Vitro Electrophysiology for Synaptic Plasticity (LTP)
This protocol outlines the basic steps for recording long-term potentiation (LTP) in hippocampal slices, a key cellular correlate of learning and memory.
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and rapidly dissect the brain.
-
Prepare acute hippocampal slices (300-400 µm thick) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single pulses at a low frequency (e.g., 0.05 Hz) for 20-30 minutes to establish a stable baseline of synaptic transmission.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes to assess the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Express the post-induction fEPSP slope as a percentage of the average baseline slope.
-
A sustained increase in the fEPSP slope after HFS indicates the successful induction of LTP.
-
Visualization of Workflows and Pathways
Signaling Pathway of this compound's Action
Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.
Experimental Workflow for Preclinical Testing
References
- 1. This compound (MDL-26479) | GABA Receptor inverse agonist | MedChemExpress [medchemexpress.eu]
- 2. Chronic postinjury administration of MDL 26,479 (this compound), a negative modulator at the GABAA receptor, and cognitive impairment in rats following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Suritozole: Application Notes and Protocols for Behavioral Testing Paradigms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suritozole (MDL 26,479) is a compound that has been characterized as a negative allosteric modulator of the GABAA receptor. It has been investigated for its potential cognitive-enhancing effects. Notably, preclinical behavioral studies have indicated that this compound does not produce anxiolytic, anxiogenic, or depressant effects, a critical consideration for researchers designing studies to probe its behavioral pharmacology[1]. These application notes provide detailed protocols for the administration of this compound and its evaluation in relevant behavioral testing paradigms, with a focus on cognitive function, and include standard paradigms for assessing potential anxiolytic and antidepressant-like activities to confirm or further investigate its behavioral profile.
Mechanism of Action: GABAergic Signaling
This compound functions as a negative allosteric modulator (NAM) at the GABAA receptor[2]. Unlike agonists that activate the receptor or positive allosteric modulators (like benzodiazepines) that enhance the effect of GABA, this compound binds to an allosteric site on the receptor complex and reduces the ability of GABA to open the chloride ion channel[3][4]. This reduction in chloride influx leads to a decrease in neuronal hyperpolarization, resulting in increased neuronal excitability[3]. This mechanism is thought to underlie its potential effects on cognitive processes. Selective NAMs of specific GABAA receptor subunits are being explored for their nootropic and rapid-acting antidepressant effects.
Caption: GABAA Receptor Signaling Pathway Modulation by this compound.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data for this compound administration in a key cognitive behavioral paradigm and provide templates for data collection in other behavioral assays.
Table 1: this compound Administration in the Morris Water Maze
| Animal Model | Drug/Treatment | Dose (mg/kg) | Route of Administration | Pre-test Administration Time | Key Behavioral Endpoint | Outcome | Reference |
| Rat (Traumatic Brain Injury) | This compound | 5 | Injection | 60 minutes | Latency to reach platform | No significant difference from saline-treated injured rats in delayed chronic dosing. | |
| Rat (Traumatic Brain Injury) | This compound | 10 | Injection | 60 minutes | Latency to reach platform | No significant difference from saline-treated injured rats in delayed chronic dosing. | |
| Rat (Traumatic Brain Injury) | This compound | Not specified (chronic daily) | Injection | 24 hours post-injury | Latency to reach platform | Significantly shorter latencies than saline-treated injured rats in early chronic dosing. |
Table 2: Template for Elevated Plus Maze Data
| Animal Model | Drug/Treatment | Dose (mg/kg) | Route of Administration | Pre-test Administration Time | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
| Mouse/Rat | Vehicle | - | e.g., IP | e.g., 30 minutes | |||
| Mouse/Rat | This compound | e.g., 5 | e.g., IP | e.g., 30 minutes | |||
| Mouse/Rat | This compound | e.g., 10 | e.g., IP | e.g., 30 minutes |
Table 3: Template for Light-Dark Box Test Data
| Animal Model | Drug/Treatment | Dose (mg/kg) | Route of Administration | Pre-test Administration Time | Time in Light Box (s) | Transitions between Compartments | Latency to Enter Dark (s) |
| Mouse/Rat | Vehicle | - | e.g., IP | e.g., 30 minutes | |||
| Mouse/Rat | This compound | e.g., 5 | e.g., IP | e.g., 30 minutes | |||
| Mouse/Rat | This compound | e.g., 10 | e.g., IP | e.g., 30 minutes |
Table 4: Template for Forced Swim Test Data
| Animal Model | Drug/Treatment | Dose (mg/kg) | Route of Administration | Pre-test Administration Time | Duration of Immobility (s) | Latency to First Immobility (s) |
| Mouse/Rat | Vehicle | - | e.g., IP | e.g., 60, 5, and 1 hour | ||
| Mouse/Rat | This compound | e.g., 5 | e.g., IP | e.g., 60, 5, and 1 hour | ||
| Mouse/Rat | This compound | e.g., 10 | e.g., IP | e.g., 60, 5, and 1 hour |
Table 5: Template for Tail Suspension Test Data
| Animal Model | Drug/Treatment | Dose (mg/kg) | Route of Administration | Pre-test Administration Time | Duration of Immobility (s) |
| Mouse | Vehicle | - | e.g., IP | e.g., 30 minutes | |
| Mouse | This compound | e.g., 5 | e.g., IP | e.g., 30 minutes | |
| Mouse | This compound | e.g., 10 | e.g., IP | e.g., 30 minutes |
Experimental Protocols
Cognitive Function Assessment: Morris Water Maze
This protocol is based on the methodology used to evaluate the effects of this compound on spatial memory deficits following traumatic brain injury in rats.
Objective: To assess the effect of this compound on spatial learning and memory.
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water's surface. Visual cues are placed around the room.
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (5 or 10 mg/kg) or vehicle via injection (e.g., intraperitoneal) 60 minutes prior to the test session. For chronic studies, daily administration may be required.
-
Testing Trials:
-
Gently place the animal into the water facing the wall of the pool at one of four designated start positions.
-
Allow the animal to swim freely for a set period (e.g., 60-90 seconds) to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the latency to find the platform and the swim path using a video tracking system.
-
Conduct multiple trials per day (e.g., 4 trials) for several consecutive days.
-
-
Probe Trial: After the final day of testing, remove the platform and allow the animal to swim for a set period (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Analyze the latency to find the platform across trials and the time spent in the target quadrant during the probe trial.
References
- 1. MDL 26,479: a potential cognition enhancer with benzodiazepine inverse agonist-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic postinjury administration of MDL 26,479 (this compound), a negative modulator at the GABAA receptor, and cognitive impairment in rats following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 4. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Stereotaxic Injection of Suritozole in Localized Brain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suritozole (MDL 26,479) is a cognitive enhancer that functions as a partial inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor complex.[1][2] Unlike GABAA receptor agonists (e.g., benzodiazepines), which enhance the inhibitory effects of GABA, inverse agonists reduce the constitutive activity of the GABAA receptor, leading to a decrease in chloride ion influx and consequently increased neuronal excitability.[3] This mechanism of action makes this compound a valuable tool for investigating the role of GABAergic inhibition in various neurological processes and as a potential therapeutic agent for cognitive deficits.
Localized administration of this compound via stereotaxic injection allows for the precise targeting of specific brain regions, enabling researchers to dissect the region-specific effects of modulating GABAergic tone on behavior, neurochemistry, and electrophysiology. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in localized brain studies.
While direct quantitative data on the stereotaxic injection of this compound is limited in publicly available literature, this document extrapolates expected outcomes based on studies involving other GABAA receptor inverse agonists and negative modulators administered to specific brain regions.
Data Presentation
Table 1: Expected Behavioral Outcomes Following Localized this compound Injection
| Brain Region | Experimental Paradigm | Expected Outcome with this compound | Rationale (Based on Analogous Compounds) |
| Amygdala (Basolateral) | Elevated Plus Maze | Decreased time spent in open arms (Anxiogenic-like effect) | Microinjection of GABAA receptor antagonists into the basolateral amygdala produces anxiogenic-like effects.[2] Inverse agonists are expected to have a similar effect by reducing GABAergic inhibition. |
| Amygdala (Basolateral) | Fear Conditioning (Contextual) | Enhanced freezing behavior (Enhanced fear memory consolidation) | Reducing GABAergic inhibition in the amygdala is hypothesized to facilitate synaptic plasticity related to fear memory. While agonists impair consolidation, inverse agonists are expected to enhance it.[4] |
| Hippocampus (Dorsal) | Morris Water Maze | Improved spatial learning and memory | Systemic administration of this compound has been shown to attenuate spatial memory deficits. Localized injection into the hippocampus, a key region for spatial memory, is expected to produce a more direct and potent cognitive enhancement. |
| Hippocampus (Dorsal) | Novel Object Recognition | Increased discrimination index (Enhanced recognition memory) | GABAA inverse agonists, particularly those selective for α5 subunits which are abundant in the hippocampus, have been shown to enhance cognitive performance. |
Table 2: Expected Electrophysiological Outcomes Following Localized this compound Injection
| Brain Region | Recording Technique | Expected Outcome with this compound | Rationale (Based on Analogous Compounds) |
| Hippocampus (CA1) | In Vivo Single-Unit Recording | Increased firing rate of pyramidal neurons | Intravenous administration of the GABAA inverse agonist DMCM reduces the inhibitory effect of serotonin on hippocampal pyramidal neuron firing, suggesting a net increase in excitability. |
| Hippocampus (CA1) | In Vitro Whole-Cell Patch Clamp | Decreased amplitude and frequency of spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | This compound, as a negative modulator, is expected to decrease the efficacy of GABA at the synapse, leading to smaller and less frequent spontaneous inhibitory events. |
| Prefrontal Cortex | Local Field Potential (LFP) Recording | Increased power in the gamma frequency band (30-80 Hz) | Negative allosteric modulators of GABAA receptors have been shown to increase gamma power, which is associated with cognitive processing. |
Table 3: Expected Neurochemical Outcomes Following Localized this compound Injection
| Brain Region | Measurement Technique | Expected Outcome with this compound | Rationale |
| Prefrontal Cortex | In Vivo Microdialysis | Increased dopamine (DA) and acetylcholine (ACh) release | Enhanced cholinergic function has been suggested as a consequence of this compound's action. Increased neuronal excitability in the prefrontal cortex could lead to a downstream increase in the release of neuromodulators like dopamine and acetylcholine. |
| Hippocampus | In Vivo Microdialysis | Increased glutamate release | By reducing GABAergic inhibition on glutamatergic neurons, this compound is expected to lead to a net increase in excitatory neurotransmitter release. |
Experimental Protocols
Protocol 1: Stereotaxic Cannula Implantation for Chronic Drug Administration
This protocol describes the surgical implantation of a guide cannula for repeated microinjections of this compound into a specific brain region.
Materials:
-
This compound (appropriate concentration dissolved in sterile vehicle, e.g., saline or artificial cerebrospinal fluid)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Guide cannula and dummy cannula of the appropriate length
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
-
Heating pad
-
Sterile surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame. Ensure the head is level. Apply eye ointment to prevent corneal drying. Shave and sterilize the scalp with an antiseptic solution.
-
Craniotomy: Incise the scalp to expose the skull. Use a brain atlas to determine the stereotaxic coordinates for the target brain region relative to bregma. Mark the location and drill a small hole through the skull.
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and anchor screws.
-
Closure and Recovery: Suture the scalp around the implant. Insert a dummy cannula to keep the guide cannula patent. Administer post-operative analgesics and antibiotics. Allow the animal to recover on a heating pad until ambulatory. House individually and monitor for at least 72 hours post-surgery.
Protocol 2: Microinjection of this compound
This protocol details the procedure for injecting this compound through the implanted cannula.
Materials:
-
Internal injection cannula connected to a microsyringe pump
-
This compound solution
-
Handling and restraint apparatus for conscious animals
Procedure:
-
Habituation: Habituate the animal to the injection procedure to minimize stress.
-
Preparation: Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Injection: Insert the internal injection cannula, extending just beyond the tip of the guide cannula, into the target brain region. Infuse the this compound solution at a slow rate (e.g., 0.1-0.5 µL/min) to allow for diffusion and minimize tissue damage.
-
Post-Injection: Leave the injection cannula in place for a few minutes after the infusion to prevent backflow. Withdraw the injector and replace the dummy cannula.
-
Behavioral/Electrophysiological Testing: Proceed with the planned experiments at the appropriate time post-injection.
Protocol 3: In Vivo Electrophysiology
This protocol outlines the recording of neuronal activity following this compound microinjection.
Materials:
-
Electrophysiology recording system (amplifier, data acquisition system)
-
Microelectrodes or multi-electrode arrays
-
Headstage and tether system for freely moving animals
Procedure:
-
Electrode Implantation: In a surgical procedure similar to cannula implantation, implant a microelectrode array targeted to the brain region of interest.
-
Baseline Recording: Record baseline neuronal activity (single-unit firing, local field potentials) before any drug administration.
-
This compound Administration: Perform the microinjection of this compound as described in Protocol 2.
-
Post-Injection Recording: Continue to record neuronal activity for the desired duration after the injection to observe changes in firing rates, burst patterns, and oscillatory activity.
-
Data Analysis: Analyze the recorded data to quantify changes in electrophysiological parameters before and after this compound administration.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: Experimental workflow for stereotaxic injection studies.
References
- 1. Effects of post-training hippocampal injections of midazolam on fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of anxiety by GABAA receptors in the rat amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 4. Effects of benzodiazepine microinjection into the amygdala or periaqueductal gray on the expression of conditioned fear and hypoalgesia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Suritozole solubility in DMSO and other solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Suritozole (MDL-26479). Below you will find data on its solubility, detailed experimental protocols, and troubleshooting guides to facilitate your research.
This compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Commonly used for preparing stock solutions. |
| Ethanol | Sparingly soluble | May require heating to dissolve completely. |
| Water | Insoluble | Not a suitable solvent for creating stock solutions. |
Note: It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Preparation of a this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 223.27 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Weighing the Compound: Carefully weigh out 2.23 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding the Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered when working with this compound.
Q1: My this compound is not dissolving in DMSO.
-
A1: Ensure your DMSO is anhydrous. DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its solvating power for hydrophobic compounds like this compound. Use a fresh, sealed bottle of anhydrous DMSO.
-
A2: Try gentle heating. Warming the solution in a 37°C water bath for a short period can help to increase the solubility. Avoid excessive heat, which could degrade the compound.
-
A3: Increase the volume of DMSO. If the concentration of your intended stock solution is too high, the compound may not fully dissolve. Try preparing a more dilute stock solution.
Q2: I see precipitation in my this compound stock solution after taking it out of the freezer.
-
A1: Allow the solution to come to room temperature. The solubility of this compound in DMSO is temperature-dependent. The precipitate should redissolve as the solution warms up.
-
A2: Vortex the solution. After thawing, vortex the tube thoroughly to ensure a homogenous solution before making dilutions for your experiment.
-
A3: Avoid repeated freeze-thaw cycles. Store your stock solution in small, single-use aliquots to minimize the number of times the main stock is frozen and thawed.
Q3: Can I dissolve this compound in aqueous buffers for my cell-based assays?
-
A: It is not recommended to dissolve this compound directly in aqueous buffers due to its poor water solubility. Prepare a concentrated stock solution in DMSO first. You can then dilute this stock solution into your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced toxicity to your cells.
Signaling Pathway
This compound acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor.[2][3][4][5] Unlike agonists which enhance the effect of GABA, inverse agonists bind to the receptor and reduce its basal activity, leading to a decrease in chloride ion influx and an increase in neuronal excitability.
Caption: Mechanism of action of this compound as a GABA-A receptor inverse agonist.
References
- 1. medkoo.com [medkoo.com]
- 2. Chronic postinjury administration of MDL 26,479 (this compound), a negative modulator at the GABAA receptor, and cognitive impairment in rats following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 5. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Suritozole Animal Studies
Disclaimer: Publicly available information on the specific side effects of Suritozole (MDL 26,479) in animal studies is limited. The following technical support guide is based on the known pharmacological class of this compound—GABA-A receptor negative allosteric modulators (NAMs)—and general principles of preclinical toxicology and safety pharmacology. Non-selective GABA-A receptor NAMs are known to have the potential to produce effects such as convulsions, neurotoxicity, and anxiety[1]. This guide is intended to provide researchers with a general framework for potential issues and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how might this relate to potential side effects?
A1: this compound is a negative allosteric modulator (NAM) of the GABA-A receptor[1]. The GABA-A receptor is the primary inhibitory neurotransmitter channel in the central nervous system (CNS). By negatively modulating this receptor, this compound reduces GABA's inhibitory effect, leading to a state of increased neuronal excitability. This mechanism is responsible for its potential therapeutic effects but also carries an inherent risk of dose-dependent adverse effects related to excessive CNS stimulation.
Q2: What are the most likely potential side effects of this compound in animal studies based on its mechanism of action?
A2: Based on its action as a GABA-A receptor NAM, the most anticipated side effects are related to the central nervous system. These can range from mild behavioral changes to more severe neurological signs. Potential effects include:
-
Behavioral: Anxiety, agitation, and irritability[1].
-
Neurological: Tremors, myoclonus, and at higher doses, convulsions or seizures[1].
-
General: Potential for changes in motor activity and coordination.
Q3: Are there potential cardiovascular or respiratory side effects to consider?
A3: While the primary effects are expected to be on the CNS, safety pharmacology studies routinely assess cardiovascular and respiratory function as part of the core battery of tests[2]. It is plausible that significant CNS stimulation could indirectly affect heart rate and blood pressure. Direct effects on the cardiovascular and respiratory systems would need to be evaluated in specific safety studies.
Q4: What is the potential for liver toxicity with this compound?
A4: The potential for drug-induced liver injury (DILI) is a standard assessment in preclinical toxicology for any new chemical entity. Without specific data for this compound, it is recommended to monitor standard liver function markers (e.g., ALT, AST, ALP, and bilirubin) in repeat-dose toxicity studies.
Troubleshooting Guides
Issue 1: Unexplained Seizures or Convulsions in Study Animals
-
Question: We are observing spontaneous seizures in animals dosed with this compound. How can we confirm if this is a compound-related effect and what are the next steps?
-
Answer:
-
Dose-Response Relationship: Determine if the incidence and severity of seizures correlate with the dose of this compound. A clear dose-response relationship is strong evidence of a compound-related effect.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the timing of seizure onset with the plasma and brain concentrations of this compound. Seizures occurring at or near the Tmax (time of maximum concentration) would support a direct drug effect.
-
Control Group Comparison: Ensure that no seizure activity is observed in the vehicle control group.
-
Next Steps:
-
Consider lowering the dose to establish a no-observed-adverse-effect-level (NOAEL).
-
Implement continuous video monitoring to accurately quantify seizure activity.
-
Conduct an electroencephalogram (EEG) study to characterize the seizure activity more thoroughly.
-
-
Issue 2: Signs of Anxiety or Agitation in Rodents
-
Question: Our rats treated with this compound are showing behaviors indicative of anxiety (e.g., increased grooming, altered open-field activity). How can we objectively assess this?
-
Answer:
-
Standardized Behavioral Tests: Employ validated behavioral paradigms to quantify anxiety-like behavior. Commonly used tests include:
-
Elevated Plus Maze
-
Open Field Test
-
Light-Dark Box Test
-
-
Objective Parameters: In these tests, measure quantifiable parameters such as time spent in open arms/center, latency to enter specific zones, and frequency of specific behaviors (e.g., rearing, grooming).
-
Blinded Observation: Ensure that behavioral scoring is performed by observers who are blinded to the treatment groups to avoid bias.
-
Issue 3: Variability in Behavioral Responses
-
Question: We are seeing significant inter-animal variability in the behavioral response to this compound. What could be the cause?
-
Answer:
-
Pharmacokinetic Variability: Investigate potential differences in drug absorption, metabolism, and brain penetration among animals. A toxicokinetic analysis correlating plasma/brain levels with behavioral outcomes can be informative.
-
Genetic Differences: The genetic background of the animal strain can influence susceptibility to drug effects. Ensure a homogenous study population.
-
Environmental Factors: Stress from handling, housing conditions, or time of day for testing can all impact behavioral outcomes. Standardize all experimental conditions as much as possible.
-
Data Presentation
Table 1: Example of Potential Findings in a 14-Day Repeat-Dose Toxicity Study in Rats
| Parameter | Vehicle Control | Low Dose (e.g., 1 mg/kg) | Mid Dose (e.g., 5 mg/kg) | High Dose (e.g., 25 mg/kg) |
| Mortality | 0/10 | 0/10 | 0/10 | 2/10 |
| Clinical Signs | No abnormal findings | No abnormal findings | Intermittent tremors in 3/10 animals | Tremors, myoclonus in 8/10 animals; convulsions in 2/10 animals |
| Body Weight Change (g) | +25 ± 5 | +24 ± 6 | +15 ± 8 | -5 ± 10 |
| ALT (U/L) | 35 ± 8 | 38 ± 10 | 42 ± 12 | 55 ± 20 |
| AST (U/L) | 80 ± 15 | 85 ± 18 | 95 ± 25 | 110 ± 30 |
* Statistically significant difference from vehicle control (p < 0.05)
Experimental Protocols
Protocol 1: Rodent Functional Observation Battery (FOB) for CNS Effects
-
Animals: Male and female Sprague-Dawley rats (n=8-10 per group).
-
Dosing: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage). Include at least three dose levels and a control group.
-
Observations: Perform observations at the predicted Tmax and at several later time points.
-
Home Cage Observations: Record posture, activity level, and any unusual behaviors.
-
Open Field Assessment: Place the animal in a novel, open arena and record locomotor activity, rearing frequency, and grooming behavior for a set period (e.g., 5 minutes).
-
Sensory and Motor Reflexes: Assess responses to stimuli such as an approach, touch, and tail pinch. Evaluate righting reflex, grip strength, and gait.
-
-
Scoring: Use a standardized scoring system to quantify observations.
Protocol 2: Cardiovascular Telemetry in Conscious, Unrestrained Dogs
-
Animals: Male and female Beagle dogs surgically implanted with telemetry transmitters.
-
Acclimation: Allow animals to recover from surgery and acclimate to the study environment.
-
Baseline Recording: Record baseline cardiovascular data (ECG, blood pressure, heart rate) for at least 24 hours prior to dosing.
-
Dosing: Administer a single dose of this compound or vehicle.
-
Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dose.
-
Analysis: Analyze data for changes in heart rate, blood pressure, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTcB).
Visualizations
Caption: GABA-A receptor signaling and pharmacological modulation.
Caption: Workflow for preclinical safety assessment.
Caption: Logical flow for troubleshooting adverse events.
References
Suritozole Stability and Storage: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Suritozole. While specific public stability data for this compound is limited, this guide offers a framework based on general best practices for chemical compounds to ensure experimental integrity and safety.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific storage conditions can vary by manufacturer, it is generally recommended to consult the Certificate of Analysis (CoA) or Safety Data Sheet (SDS) that accompanies your specific lot of this compound. Typically, research compounds like this compound are best stored in a cool, dry, and dark environment to prevent degradation.[1][2] Many suppliers ship this compound at ambient temperatures, but for long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is often advised, especially for solutions.[3]
Q2: How can I tell if my this compound has degraded?
A2: Visual inspection is the first step in identifying potential degradation. Signs of degradation can include:
-
Color Change: Any deviation from the expected color of the compound.[4]
-
Clumping or Cloudiness: For solid this compound, clumping may indicate moisture absorption. For solutions, the appearance of cloudiness or precipitates can suggest degradation or reduced solubility.[4]
-
Inconsistent Experimental Results: A primary indicator of compound degradation is a noticeable shift or lack of expected activity in your experiments.
If you suspect degradation, it is recommended to perform an analytical check, such as HPLC, to verify the purity of your compound.
Q3: What is the best way to prepare and store this compound stock solutions?
A3: To prepare stock solutions, use a high-purity, anhydrous solvent in which this compound is soluble. It is crucial to store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles, which can accelerate degradation. These aliquots should be stored at or below the recommended temperature for the solid compound, protected from light.
Q4: Is this compound sensitive to light or moisture?
Data on this compound Stability
Specific quantitative stability data for this compound is not widely published. Researchers should rely on the information provided by the supplier. The following table outlines the key stability information to look for on a product's CoA or to request from the supplier.
| Parameter | Information to Obtain from Supplier | General Recommendations |
| Recommended Storage Temp. | The specific temperature range (e.g., -20°C, 4°C, room temperature) for long-term storage of the solid compound and solutions. | Store at the recommended temperature immediately upon receipt. Avoid temperature fluctuations. |
| Retest Date/Expiry Date | The date after which the manufacturer no longer guarantees the compound's purity and potency. | Do not use the compound after its expiration date for critical experiments, as its potency may be reduced. |
| Light Sensitivity | Information on whether the compound is photolabile. | Store in an opaque or amber vial to protect from light. |
| Hygroscopicity | Indication of the compound's tendency to absorb moisture from the air. | Store in a desiccator or a tightly sealed container with a desiccant, especially in humid environments. |
| Solution Stability | Data on the stability of this compound in various solvents and at different temperatures over time. | Prepare fresh solutions for experiments whenever possible. If storing solutions, use single-use aliquots and store them at the recommended temperature for the shortest time necessary. |
| Freeze-Thaw Stability | The number of freeze-thaw cycles the compound can endure without significant degradation. | Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles. |
Experimental Protocol: General Stability Assessment of a Research Compound
This protocol provides a general framework for assessing the stability of a research compound like this compound. It is crucial to use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the stability of this compound under various storage conditions.
Materials:
-
This compound (new batch)
-
Validated HPLC method (or other suitable analytical technique)
-
Environmental chambers or incubators set to desired temperatures (e.g., 25°C/60% RH, 40°C/75% RH)
-
Light-protected and clear containers
-
Appropriate solvents for sample preparation
Methodology:
-
Initial Analysis (Time Zero):
-
Prepare a stock solution of this compound of known concentration.
-
Analyze the initial purity and concentration of the compound using the validated HPLC method. This will serve as the baseline.
-
-
Sample Storage:
-
Aliquot the solid this compound and/or stock solutions into different containers for each storage condition and time point.
-
Long-Term Storage: Store samples at the recommended long-term storage temperature (e.g., -20°C, 4°C).
-
Accelerated Stability: Store samples at elevated temperatures (e.g., 25°C, 40°C) to simulate long-term stability in a shorter timeframe.
-
Photostability: Expose a set of samples to a controlled light source while keeping a control set in the dark.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 6 months for long-term; 1, 2, 4, 6 weeks for accelerated), retrieve a sample from each storage condition.
-
Prepare the samples for analysis in the same manner as the initial analysis.
-
Analyze the samples by HPLC to determine the purity and concentration of this compound. Note the appearance of any new peaks, which could indicate degradation products.
-
-
Data Analysis:
-
Compare the purity and concentration of the stored samples to the initial (time zero) results.
-
Calculate the percentage of degradation over time for each condition.
-
A common threshold for stability is the retention of at least 90% of the initial concentration.
-
Visualizations
References
Technical Support Center: Overcoming Poor Oral Bioavailability of Suritozole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Suritozole. The focus is on addressing the challenges associated with its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound (MDL 26,479) is an investigational cognitive enhancer that acts as a partial inverse agonist at the benzodiazepine receptor site on the GABA-A ion channel complex.[1][2] Like many heterocyclic compounds, particularly those with a triazole core, this compound is expected to exhibit poor aqueous solubility, which is a primary reason for its low and variable oral bioavailability. Poor bioavailability can lead to suboptimal drug exposure at the target site, resulting in diminished efficacy and high inter-subject variability in clinical studies.
Q2: What are the main factors contributing to the poor oral bioavailability of this compound?
A2: The primary factors are likely related to its physicochemical properties. These include:
-
Low Aqueous Solubility: As a lipophilic molecule, this compound likely has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Poor Dissolution Rate: Consequent to low solubility, the rate at which this compound dissolves from a solid dosage form may be very slow, limiting the amount of drug available for absorption.
-
Potential for First-Pass Metabolism: While not explicitly documented, compounds of this nature can be subject to extensive metabolism in the gut wall and liver (first-pass effect), reducing the amount of active drug that reaches systemic circulation.
Q3: What general strategies can be employed to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Solubility Enhancement:
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to create an amorphous, higher-energy form that exhibits enhanced solubility and dissolution.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to create solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using cyclodextrins to form inclusion complexes that increase the apparent solubility of the drug.
-
-
Particle Size Reduction:
-
Micronization and Nanomilling: Increasing the surface area of the drug particles to enhance the dissolution rate.
-
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.
Troubleshooting Guides
Issue 1: High Variability in In Vivo Pharmacokinetic (PK) Data
Problem: You are observing significant variability in plasma concentrations of this compound across different animals in your oral PK studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor and variable dissolution in the GI tract | 1. Conduct in vitro dissolution studies using biorelevant media (e.g., FaSSIF, FeSSIF) to assess the dissolution profile of your current formulation. 2. Develop a bioavailability-enhancing formulation such as a micronized suspension, an amorphous solid dispersion, or a lipid-based formulation. | 1. The in vitro dissolution data will likely show slow and incomplete release. 2. A well-designed formulation should exhibit improved dissolution rate and extent, leading to more consistent in vivo absorption and reduced PK variability. |
| Food Effects | 1. Design a fed vs. fasted state PK study in your animal model. 2. If a significant food effect is observed, consider developing a lipid-based formulation (e.g., SEDDS) which can help mitigate these effects. | 1. Administration with food may either increase or decrease absorption depending on the drug's properties and the formulation. 2. A robust formulation should minimize the difference in absorption between fed and fasted states. |
| Inconsistent Dosing | 1. Ensure accurate and consistent oral gavage technique. 2. For suspensions, ensure homogeneity by thorough vortexing before each dose administration. | Improved consistency in dosing will reduce one source of experimental variability. |
Issue 2: Low and Non-Dose-Proportional Exposure
Problem: Increasing the oral dose of this compound does not result in a proportional increase in plasma exposure (AUC and Cmax).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solubility-Limited Absorption | 1. The GI fluid is saturated with the drug at higher doses, preventing further absorption. 2. Implement a solubility-enhancing formulation strategy (e.g., solid dispersion, SEDDS). | A formulation that improves the solubility of this compound in the GI tract should lead to more dose-proportional absorption at higher doses. |
| Saturation of Transporters | 1. While less common for passive absorption, if active transport is involved, it could be saturated. 2. This is a more complex issue requiring further mechanistic studies. | Understanding the absorption mechanism can guide further formulation development. |
| High First-Pass Metabolism | 1. Conduct an intravenous (IV) PK study to determine the absolute bioavailability and clearance. 2. If clearance is high, this suggests significant first-pass metabolism. | 1. An IV study will provide a definitive measure of bioavailability. 2. If first-pass metabolism is the primary issue, strategies to bypass the liver (e.g., alternative routes of administration) or inhibit relevant enzymes may be needed, though this is a significant development challenge. |
Data Presentation
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 223.27 g/mol | Favorable for passive diffusion (Lipinski's Rule of 5) |
| logP (calculated) | 2.8 | High lipophilicity, suggesting poor aqueous solubility |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Very low solubility, likely the primary rate-limiting step for absorption |
| pKa (predicted) | Not available | The presence of basic nitrogens in the triazole ring may influence pH-dependent solubility |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Absolute Bioavailability (%) |
| Crystalline Suspension | 55 ± 15 | 4.0 | 250 ± 80 | < 5% |
| Micronized Suspension | 110 ± 25 | 2.0 | 550 ± 120 | ~10% |
| Amorphous Solid Dispersion | 350 ± 60 | 1.5 | 1800 ± 350 | ~35% |
| SEDDS Formulation | 420 ± 75 | 1.0 | 2100 ± 400 | ~40% |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To assess the in vitro release profile of different this compound formulations in biorelevant media.
Apparatus: USP Apparatus 2 (Paddle)
Media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0
Procedure:
-
Prepare 900 mL of the selected dissolution medium and equilibrate to 37 ± 0.5 °C.
-
Place a single dose of the this compound formulation (e.g., capsule, tablet, or a defined amount of suspension) into the dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the filtrate for this compound concentration using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Animals: Male Sprague-Dawley rats (n=4-6 per group)
Dosing:
-
Oral (PO): Administer the this compound formulation via oral gavage at the target dose (e.g., 10 mg/kg).
-
Intravenous (IV): Administer a solubilized form of this compound via tail vein injection (e.g., 1 mg/kg) for bioavailability calculation.
Blood Sampling:
-
Collect sparse blood samples (e.g., 0.2 mL) from the tail vein at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80 °C until analysis.
Sample Analysis:
-
Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Visualizations
References
Troubleshooting inconsistent results in Suritozole experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suritozole (MDL 26,479). Our aim is to help you address potential inconsistencies and achieve reliable results in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.
Question: We are observing high variability in the behavioral outcomes between individual animals in the same treatment group. What could be the cause?
Answer: High inter-individual variability is a common challenge in in vivo studies. Several factors could be contributing to this issue in your this compound experiments:
-
Biological Variability: Minor differences in the age, weight, sex, and genetic background of the animals can lead to varied responses. Ensure that your animals are closely matched for these parameters. Increasing the sample size per group can also help improve statistical power and reduce the impact of individual outliers.
-
Inconsistent Dosing: Precise and consistent administration of this compound is critical. Verify your dosing calculations and ensure accurate administration techniques. The method of administration (e.g., intraperitoneal, oral) should be consistent across all animals.
-
Stress-Induced Cholinergic Fluctuation: The cholinergic system is sensitive to stress. Variations in animal handling and the experimental environment can lead to differing baseline cholinergic tones, which may affect the response to this compound. Standardize handling procedures and acclimate animals to the experimental setup to minimize stress.
-
Differential GABAA Receptor Subunit Expression: The expression of GABAA receptor subunits can vary between brain regions and even between individual neurons.[1] This heterogeneity can lead to differential sensitivity to this compound, a GABAA receptor modulator.
Question: Our in vitro experiments with this compound are showing inconsistent effects on GABAA receptor currents. What are some potential reasons for this?
Answer: Inconsistent results in in vitro electrophysiology or binding assays with this compound can stem from several sources:
-
Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. According to the supplier, this compound should be stored at room temperature in the continental US, but this may vary elsewhere.[2] Confirm the solubility of this compound in your experimental buffer and avoid repeated freeze-thaw cycles.
-
GABAA Receptor Subtype: The modulatory effects of benzodiazepine-site ligands like this compound are highly dependent on the subunit composition of the GABAA receptor.[1][3] The type of cells or brain region you are using for your preparation will determine the GABAA receptor subtypes present. Ensure consistency in your tissue preparation or cell line.
-
Modulator Concentration: As a partial inverse agonist, the concentration of this compound is critical. Ensure accurate dilutions and consistent application of the compound.
-
Endogenous Modulators: The presence of endogenous modulators of the GABAA receptor in your preparation could interfere with the effects of this compound.
Question: We are not observing the expected cognitive enhancement effects of this compound in our animal model. What should we troubleshoot?
Answer: A lack of efficacy in in vivo cognitive models can be due to several factors:
-
Dosing and Timing: The therapeutic window for this compound may be narrow. The timing of administration relative to the behavioral task is also crucial. One study in rats with traumatic brain injury found that chronic administration starting 24 hours after injury was effective, while a delayed dosing regimen was not.[4]
-
Metabolism and Bioavailability: The route of administration can significantly impact the bioavailability of the compound. Consider if the administered dose is achieving sufficient concentrations in the central nervous system.
-
Behavioral Paradigm: The choice of behavioral task is important. This compound's effects may be more pronounced in specific cognitive domains. Ensure the chosen task is sensitive to modulation of the GABAergic and cholinergic systems.
-
Purity of the Compound: Impurities in the this compound sample could interfere with its activity. It is advisable to verify the purity of your compound using analytical methods if you suspect this to be an issue.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (MDL 26,479) is a negative allosteric modulator of the GABAA receptor. It acts as a partial inverse agonist at the benzodiazepine binding site on the GABAA receptor complex. This action is thought to enhance cholinergic function, which may contribute to its potential cognitive-enhancing effects.
Q2: What are the recommended dosages for in vivo experiments?
A2: A published study in rats used doses of 5 mg/kg and 10 mg/kg administered via injection. The optimal dose will depend on the animal model, the route of administration, and the specific experimental question. It is always recommended to perform a dose-response study to determine the most effective dose for your specific model.
Q3: How should I prepare and store this compound?
A3: According to a supplier, this compound should be stored at room temperature in the continental US, though storage conditions may vary in other locations. For experimental use, it is crucial to follow the supplier's instructions for preparing stock solutions and to be aware of its solubility in your chosen vehicle.
Q4: Are there any known off-target effects of this compound?
A4: The available literature primarily focuses on the action of this compound at the GABAA receptor. While one study noted that it was ineffective in vitro at displacing radioligand binding to the GABAA receptor complex directly, it did inhibit [3H]-flumazenil binding in vivo, suggesting it may act at a different site on the receptor or that an active metabolite is formed. As with any pharmacological agent, the possibility of off-target effects should be considered, and appropriate control experiments should be included in your study design.
Data Presentation
Table 1: Summary of In Vivo Experimental Parameters for this compound (MDL 26,479) in a Traumatic Brain Injury Rat Model
| Parameter | Delayed-Dosing Experiment | Early Postinjury Dosing Experiment |
| Animal Model | Fluid-percussion brain injury in rats | Fluid-percussion brain injury in rats |
| Dosages | 5 mg/kg and 10 mg/kg | Not specified in abstract |
| Administration Route | Injection | Daily injections |
| Timing of Administration | 60 minutes before each Morris water maze test (11-15 days post-injury) | Started 24 hours after injury and continued daily through Day 15 |
| Primary Outcome | Latency to reach the goal platform in the Morris water maze | Latency to reach the goal platform in the Morris water maze |
| Result | No significant difference compared to saline-treated injured rats (p > 0.05) | Significantly shorter latencies than saline-treated injured rats (p < 0.05) |
Source: Adapted from a study on chronic postinjury administration of MDL 26,479 (this compound).
Experimental Protocols
Protocol 1: General In Vivo Administration of this compound in Rodents
-
Animal Preparation: Acclimate animals to the housing and handling conditions for at least one week prior to the experiment to minimize stress.
-
Compound Preparation: Prepare a fresh solution of this compound in a suitable vehicle on each day of the experiment. The choice of vehicle should be based on the solubility of this compound and should be tested for any behavioral effects on its own.
-
Dosing: Accurately weigh each animal before dosing to ensure the correct dose is administered. Administer this compound via the chosen route (e.g., intraperitoneal injection).
-
Control Group: Administer the vehicle alone to the control group using the same volume and route of administration as the treatment group.
-
Behavioral Testing: Conduct behavioral testing at a consistent time after this compound administration, based on the known or expected pharmacokinetic profile of the compound.
Mandatory Visualizations
References
- 1. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (MDL-26479) | GABA Receptor inverse agonist | MedChemExpress [medchemexpress.eu]
- 3. mdpi.com [mdpi.com]
- 4. Chronic postinjury administration of MDL 26,479 (this compound), a negative modulator at the GABAA receptor, and cognitive impairment in rats following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GABAA Receptor Inverse Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for experiments involving GABAA receptor inverse agonists, with a focus on addressing their anxiogenic effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a GABAA inverse agonist?
A: GABAA receptor inverse agonists bind to the GABAA receptor, typically at the benzodiazepine binding site, but produce an effect opposite to that of agonists like diazepam.[1][2] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system; its binding to GABAA receptors opens a chloride ion channel, leading to hyperpolarization and reduced neuronal excitability.[1][3] Inverse agonists decrease the frequency of this channel opening, which reduces the influx of chloride ions.[4] This action leads to a state of neuronal depolarization and increased excitability, effectively "lifting the brake" that GABA normally imposes on neuronal firing. This mechanism is distinct from competitive antagonists (like flumazenil), which bind to the receptor but have no intrinsic activity, simply blocking the action of other ligands.
Q2: Why do GABAA inverse agonists characteristically induce anxiety?
A: The anxiogenic (anxiety-producing) effects of GABAA inverse agonists are a direct consequence of their mechanism of action. By reducing GABA's inhibitory signaling, these compounds increase neuronal excitability in the brain. This heightened neuronal activity in brain circuits responsible for processing fear and anxiety leads to behavioral manifestations of anxiety, stress, and in some cases, convulsions at higher doses. Non-selective inverse agonists like FG 7142 and DMCM reliably produce robust anxiogenic responses in preclinical behavioral models.
Q3: How does the GABAA receptor subtype selectivity of an inverse agonist influence its anxiogenic potential?
A: The GABAA receptor is a pentameric structure assembled from a variety of subunits (e.g., α, β, γ). The specific subunit composition determines the pharmacological properties of the receptor.
-
Anxiogenic Subtypes: Receptors containing α2 and α3 subunits are strongly implicated in modulating anxiety. Consequently, inverse agonists that are selective for or have high efficacy at α3-containing GABAA receptors have been shown to be anxiogenic.
-
Cognitive Subtypes: Receptors with the α5 subunit are densely expressed in the hippocampus and are linked to learning and memory. Selective inverse agonists for the α5 subtype, such as α5IA, have been developed as potential cognitive enhancers and can exhibit this effect without being anxiogenic or proconvulsant. Therefore, targeting specific GABAA receptor subtypes is a key strategy in developing inverse agonists that may have therapeutic benefits (e.g., cognitive enhancement) while minimizing adverse anxiogenic effects.
Q4: What is the difference between a GABAA inverse agonist, an antagonist, and a negative allosteric modulator (NAM)?
A: These terms describe different modes of receptor interaction:
-
Inverse Agonist: Binds to the receptor (e.g., the benzodiazepine site) and produces the opposite physiological effect of an agonist. It reduces the receptor's constitutive (baseline) activity, decreasing chloride flux below basal levels.
-
Antagonist: Binds to the receptor at the same site as an agonist but has no effect on receptor activity itself. Its function is to block the site, preventing both agonists and inverse agonists from binding and exerting their effects. The classic example is flumazenil (Ro 15-1788).
-
Negative Allosteric Modulator (NAM): Binds to an allosteric site (a site other than the primary agonist binding site) to decrease the activity of the receptor in response to the agonist. In the context of the GABAA receptor, the term "partial inverse agonist" is often used interchangeably with NAM, as they both reduce the effect of GABA.
Section 2: Troubleshooting Guides
Issue 1: Unexpected or Highly Variable Anxiogenic Responses in Behavioral Assays
Q: My GABAA inverse agonist is producing inconsistent results or no effect in the elevated plus-maze (EPM). What are the potential causes?
A: Variability in behavioral assays is a common challenge. Consider the following factors:
-
Dose Selection: The dose-response curve for anxiogenic effects can be steep. A dose that is too low may be ineffective, while a dose that is too high could cause confounding motor effects (e.g., hyperactivity or seizures) that mask a specific anxiogenic response. Run a full dose-response study.
-
Compound Formulation and Administration:
-
Solubility: Ensure your compound is fully dissolved. Poor solubility can lead to inaccurate dosing. Screen different vehicles (e.g., saline, DMSO, Tween 80) for optimal solubility and stability.
-
Route & Timing: The route of administration (e.g., i.p., p.o.) and the time between injection and testing are critical. These should be optimized based on the compound's pharmacokinetic profile to ensure it has reached the central nervous system at sufficient concentrations when the test is performed.
-
-
Animal Handling and Environment:
-
Stress: Excessive handling stress can create a high baseline of anxiety, making it difficult to detect a further anxiogenic effect (a "ceiling effect"). Handle animals gently and consistently.
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Test Conditions: Maintain consistent lighting, noise levels, and temperature, as these can all influence anxiety-like behavior.
-
-
Data Interpretation: An anxiogenic effect in the EPM is typically defined as a significant decrease in the percentage of time spent and entries made into the open arms, without a significant change in the number of closed arm entries (a measure of general locomotion). If total locomotion is altered, the results may reflect sedation or hyperactivity rather than a specific effect on anxiety.
Issue 2: Compound Ineffectiveness or Poor In Vivo Activity
Q: I have confirmed my inverse agonist is active in vitro, but I'm not observing the expected anxiogenic effect in my animal model. Why might this be?
A: A discrepancy between in vitro and in vivo results often points to issues with drug disposition and target engagement.
-
CNS Penetration: The compound must be able to cross the blood-brain barrier (BBB) to act on GABAA receptors in the brain. If not confirmed, assess the BBB permeability of your compound using in vitro models or in vivo pharmacokinetic studies.
-
Metabolic Stability: The compound may be rapidly metabolized in the liver or other tissues, resulting in low exposure in the brain. Conduct metabolic stability assays to determine the compound's half-life.
-
Receptor Occupancy: Even with adequate brain exposure, the compound must occupy a sufficient percentage of the target GABAA receptors to elicit a physiological response. An in vivo receptor occupancy study can confirm that the compound is engaging its target at the doses being tested.
-
Off-Target Effects: The compound could have off-target effects that counteract or mask its anxiogenic activity at GABAA receptors. A broader pharmacological profiling screen can help identify such issues.
Issue 3: Inconsistent In Vitro Electrophysiology Results
Q: My patch-clamp recordings show variable inhibition of GABA-evoked currents with my inverse agonist. What should I check?
A: Consistency in electrophysiology requires precise control over several variables.
-
Stable GABA Response: Ensure you are applying a consistent, sub-maximal concentration of GABA (typically the EC20-EC50) to elicit a stable baseline current. If the baseline GABA response is variable, any modulation by your test compound will also be variable.
-
Cell Line/Neuron Health: Use cells or neurons from a consistent passage number or culture day. The expression levels of GABAA receptor subunits can change over time in culture, altering the receptor subtypes present and their sensitivity to modulators.
-
Compound Stability and Application: Verify the stability of your inverse agonist in the recording solution. Some compounds can degrade or precipitate over the course of an experiment. Ensure your perfusion system allows for rapid and complete solution exchange to accurately measure the onset and offset of the drug effect.
-
Voltage Control: Poor voltage clamp ("space clamp") can lead to inaccurate current measurements, especially when recording from large or complex cells like mature neurons. Monitor the series resistance and ensure it remains stable throughout the recording.
Section 3: Data Presentation
Table 1: Pharmacological Properties of Select GABAA Inverse Agonists
| Compound | Class | Selectivity Profile | In Vitro Efficacy (% Inhibition of GABA EC20 Current) | Typical Anxiogenic Dose (Rodents) | Reference(s) |
| FG 7142 | β-carboline | Non-selective Partial Inverse Agonist | -37% (at α3) | 15 mg/kg (i.p., rat) | |
| DMCM | β-carboline | Non-selective Full Inverse Agonist | -62% (at α3) | 0.5 - 1.5 mg/kg (i.p., mouse) | |
| α3IA | Pyridone | α3 Subtype-Selective Inverse Agonist | -45% (α3) vs. -31% (α1), -24% (α2) | 30 mg/kg (i.p., rat) | |
| α5IA | Triazolophthalazine | α5 Subtype-Selective Inverse Agonist | Selective for α5; often lacks anxiogenic effects | Not anxiogenic |
Table 2: Common Behavioral Paradigms for Assessing Anxiogenic Effects
| Behavioral Test | Description | Key Anxiogenic-like Measures | Advantages | Common Pitfalls |
| Elevated Plus Maze (EPM) | A plus-shaped maze raised off the ground with two open and two enclosed arms. Based on the conflict between the rodent's tendency to explore and its aversion to open, elevated spaces. | ↓ % Time in open arms↓ % Entries into open arms | High throughput, well-validated for anxiogenics and anxiolytics, requires no prior training. | Sensitive to changes in locomotor activity; results can be influenced by light/noise. |
| Social Interaction Test | Two unfamiliar rodents are placed in an arena, and the duration and frequency of their social behaviors (e.g., sniffing, grooming) are recorded. | ↓ Time spent in social interaction | Ethologically relevant; can detect both anxiogenic and anxiolytic effects. | Highly sensitive to housing conditions, animal strain, and prior handling; can be labor-intensive to score. |
| Light-Dark Box Test | An apparatus with a brightly lit, open compartment and a dark, enclosed compartment. Based on the conflict between exploration and aversion to bright light. | ↓ Time in light compartment↓ Transitions between compartments | Simple to run and score; requires no prior training. | Less sensitive than EPM for some compounds; results can be confounded by activity changes. |
Section 4: Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) for Rodents
-
Apparatus: A plus-shaped maze, typically made of non-reflective plastic, elevated 50-70 cm above the floor. For rats, arms are usually ~50 cm long and 10 cm wide. For mice, arms are ~30 cm long and 5 cm wide. The two enclosed arms have high walls (~40 cm for rats, ~15 cm for mice), while the open arms have no walls.
-
Acclimation: Transport animals to the testing room at least 60 minutes before the test begins to allow for habituation to the new environment.
-
Drug Administration: Administer the GABAA inverse agonist or vehicle control via the desired route (e.g., intraperitoneal injection). The pretreatment time should be based on the compound's known or predicted pharmacokinetic profile (typically 30 minutes for i.p. administration).
-
Test Procedure:
-
Place the animal gently onto the central platform of the maze, facing one of the open arms.
-
Immediately start a video recording and leave the room.
-
Allow the animal to explore the maze for a 5-minute period.
-
-
Data Analysis:
-
Using the video recording, score the time spent in the open arms, closed arms, and central platform.
-
Score the number of entries into the open and closed arms (an entry is typically defined as all four paws entering an arm).
-
Calculate the primary anxiety-related parameters:
-
Percentage of time in open arms: (Time in open arms / (Time in open arms + Time in closed arms)) * 100.
-
Percentage of open arm entries: (Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100.
-
-
Calculate a measure of general activity: Total number of arm entries (open + closed).
-
-
Interpretation: A significant decrease in the percentage of time and/or entries in the open arms, without a significant change in total arm entries compared to the vehicle group, is indicative of an anxiogenic effect.
Protocol 2: In Vitro Efficacy Measurement using Two-Electrode Voltage Clamp (TEVC)
This protocol is adapted for Xenopus oocytes expressing recombinant GABAA receptors but the principles apply to patch-clamp on mammalian cell lines.
-
Receptor Expression: Prepare Xenopus oocytes and inject cRNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2) in a 1:1:1 ratio. Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup:
-
Place an oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (filled with 3M KCl) for voltage clamping.
-
Clamp the oocyte membrane potential at -60 mV to -70 mV.
-
-
Experimental Procedure:
-
Establish Baseline: Perfuse the oocyte with a concentration of GABA that elicits a submaximal current (EC20-EC50). This is your control GABA response (IGABA). Apply GABA until the current response reaches a stable plateau.
-
Washout: Wash with Ringer's solution until the current returns to the pre-GABA baseline.
-
Compound Application: Co-perfuse the oocyte with the same EC20-EC50 concentration of GABA plus the desired concentration of the GABAA inverse agonist.
-
Measure Modulated Current: Record the new stable-state current in the presence of the inverse agonist (IGABA+IA).
-
-
Data Analysis:
-
Calculate the percentage inhibition caused by the inverse agonist at each concentration:
-
% Inhibition = (1 - (IGABA+IA / IGABA)) * 100.
-
-
Plot the % Inhibition against the log concentration of the inverse agonist to generate a concentration-response curve and calculate the IC50 (concentration for 50% inhibition) and Emax (maximum inhibition).
-
-
Interpretation: A negative Emax value confirms inverse agonist activity. The magnitude of the Emax indicates the efficacy of the compound (e.g., partial vs. full inverse agonist).
Section 5: Visualizations
Diagram 1: GABAA Receptor Signaling Pathway
Caption: Ligand interactions at the GABAA receptor complex.
Diagram 2: Troubleshooting Workflow for Unexpected Behavioral Results
Caption: A logical workflow for troubleshooting unexpected in vivo results.
References
Long-term administration challenges of Suritozole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the long-term administration of Suritozole (MDL 26,479) in preclinical research settings. Given that specific long-term administration data for this compound is limited in publicly available literature, this guidance is based on its mechanism of action as a GABAA receptor negative allosteric modulator, data from a key preclinical study, and general principles of long-term in vivo drug administration.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during long-term experiments with this compound.
Issue 1: Inconsistent or Lack of Efficacy in Cognitive Enhancement Assays
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing Regimen | The timing of administration is critical. One study indicated that chronic administration starting 24 hours post-injury showed efficacy, whereas delayed administration did not.[1] Consider initiating a dosing-window study to determine the optimal therapeutic window for your model. The dose itself may be too low or too high. The referenced study used 5 mg/kg and 10 mg/kg in rats.[1] A dose-response study is recommended. |
| Formulation and Bioavailability | This compound's solubility characteristics may affect its absorption. Ensure your vehicle is appropriate and that the compound remains in solution. For oral administration, consider co-solvent systems if aqueous solubility is low. For parenteral routes, ensure the pH is neutral (~7.0) to avoid injection site reactions and ensure stability. |
| Animal Model Variability | The choice of species and strain can significantly impact results. Ensure the animal model is appropriate for studying the desired cognitive outcomes and that the underlying pathology is well-characterized. |
| Behavioral Assay Sensitivity | The cognitive task may not be sensitive enough to detect the effects of this compound. The Morris water maze has been used successfully.[1] Consider using a battery of cognitive tests to assess different domains of learning and memory.[2][3] |
Issue 2: Adverse Effects Observed During Long-Term Administration
| Potential Cause | Troubleshooting Steps |
| GABAA Receptor Modulation | As a GABAA receptor negative allosteric modulator, this compound may have dose-dependent effects on neuronal excitability. Non-selective GABAA NAMs can be anxiogenic or proconvulsant. Although this compound is thought to be selective, it is crucial to monitor for signs of anxiety (e.g., in an open field test) or seizure activity. If such effects are observed, consider reducing the dose or exploring a different administration route to alter the pharmacokinetic profile. |
| Vehicle-Related Toxicity | The vehicle used for drug delivery can cause adverse effects. For example, high concentrations of DMSO or ethanol can be toxic. Run a vehicle-only control group to differentiate between vehicle and compound effects. Ensure the pH and osmolality of the formulation are within physiological limits. |
| Metabolite Effects | The in vivo metabolism of this compound is not well-documented. Long-term administration may lead to the accumulation of active or toxic metabolites. Consider conducting pharmacokinetic and metabolite identification studies. |
| Off-Target Effects | At higher concentrations, this compound may interact with other receptors or ion channels. If unexpected adverse events occur, consider in vitro screening against a panel of common off-targets. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator of the GABAA receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to an allosteric site on the receptor, this compound decreases the receptor's response to its endogenous ligand, GABA. This reduction in GABAergic inhibition is thought to enhance cholinergic function, which may be beneficial for cognitive processes.
Q2: What are the potential long-term challenges of administering a GABAA negative allosteric modulator like this compound?
A2: While specific long-term data for this compound is scarce, challenges can be inferred from its mechanism. Chronic modulation of a major neurotransmitter system like GABA could lead to compensatory changes in the brain. For instance, a study with another GABAA α5 NAM showed that chronic treatment led to a dampening of overall excitability. Potential challenges include:
-
Tolerance: The efficacy of the compound may decrease over time as the brain adapts to the reduced GABAergic signaling.
-
Dependence and Withdrawal: Although less common with NAMs than with positive modulators like benzodiazepines, the potential for dependence and withdrawal effects after cessation of long-term treatment should be monitored.
-
Homeostatic Synaptic Plasticity: The nervous system may respond to chronic inhibition of GABA signaling by altering the expression or function of GABAA receptors or other neurotransmitter systems to maintain homeostasis.
Q3: What are some key considerations for designing a long-term preclinical study with this compound?
A3: Key considerations include:
-
Appropriate Animal Model: Select a model that accurately reflects the human condition you are studying.
-
Route of Administration: The route (e.g., oral, intraperitoneal, intravenous) will affect the pharmacokinetic profile of the drug.
-
Dose and Frequency: Based on available data, daily administration may be necessary. A thorough dose-finding study is crucial.
-
Duration of Study: Long-term studies should be of sufficient duration to observe both therapeutic effects and potential adverse outcomes.
-
Comprehensive Endpoints: Include a range of behavioral, and, if possible, electrophysiological or neurochemical endpoints to fully characterize the effects of long-term this compound administration.
Data Presentation
Table 1: Summary of Quantitative Data from a Preclinical Study of this compound in a Rat Model of Traumatic Brain Injury
Data synthesized from a study by Lyeth et al. (1995).
| Treatment Group | Administration Schedule | Mean Latency to Find Platform (seconds) | Statistical Significance vs. Injured Saline-Treated |
| Uninjured Control | N/A | Lower than injured groups | N/A |
| Injured + Saline | Daily, 24h post-injury for 15 days | Highest latency | N/A |
| Injured + this compound (5 mg/kg) | Delayed; 60 min before each test | No significant difference | p > 0.05 |
| Injured + this compound (10 mg/kg) | Delayed; 60 min before each test | No significant difference | p > 0.05 |
| Injured + this compound (dose not specified) | Chronic; daily from 24h post-injury | Significantly shorter than injured saline-treated | p < 0.05 |
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in a Rodent Model of Cognitive Impairment
-
Animal Model: Use a validated rodent model of cognitive impairment (e.g., traumatic brain injury, age-related cognitive decline).
-
Drug Formulation:
-
For oral administration, if this compound has low aqueous solubility, first dissolve it in a minimal amount of an organic solvent like DMSO.
-
Then, bring the solution to the final volume with a vehicle such as a mixture of polyethylene glycol 400 (PEG400) and saline. The final concentration of the organic solvent should be minimized (e.g., <5% DMSO).
-
Ensure the final formulation is sterile and adjusted to a physiological pH.
-
-
Dosing:
-
Based on existing literature, a starting dose of 5-10 mg/kg administered daily can be considered.
-
Administer the drug or vehicle at the same time each day to maintain consistent circadian rhythms.
-
-
Duration: The administration period should be determined by the specific research question, but a minimum of several weeks is recommended for long-term studies.
-
Monitoring:
-
Conduct daily health checks, including monitoring body weight, food and water intake, and general behavior.
-
Perform weekly or bi-weekly behavioral assessments to monitor for any adverse neurological signs.
-
-
Cognitive Testing:
-
Use a battery of cognitive tests, such as the Morris water maze, Barnes maze, or novel object recognition test, to assess learning and memory.
-
Conduct baseline testing before the start of drug administration and repeat the tests at regular intervals throughout the study.
-
Mandatory Visualizations
Caption: GABAA receptor signaling pathway and the action of this compound.
Caption: Experimental workflow for long-term this compound administration.
References
Technical Support Center: Investigating Off-Target Effects of Suritozole
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the off-target effects of Suritozole (MDL-26479). This compound is known as a partial inverse agonist of the benzodiazepine site on the GABAA receptor. While its primary mechanism of action is established, a thorough understanding of its potential off-target interactions is crucial for a comprehensive safety and efficacy profile. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in your experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
A1: this compound acts as a partial inverse agonist at the benzodiazepine binding site of the GABAA receptor.[1][2] This means it binds to the receptor and induces an effect opposite to that of agonists like benzodiazepines, leading to a decrease in GABA-ergic inhibition and potentially enhancing neuronal excitability.[2] This mechanism is being explored for its potential cognitive-enhancing effects.
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical aspect of drug development to understand a compound's complete pharmacological profile. Off-target interactions can lead to unexpected side effects or, in some cases, reveal novel therapeutic applications. For a compound like this compound, which modulates the central nervous system, identifying any unintended interactions with other receptors, ion channels, or enzymes is essential for assessing its safety and specificity.
Q3: Are there any publicly available off-target screening data for this compound?
A3: Currently, there is no comprehensive public database of experimental off-target screening results for this compound. Therefore, researchers should consider performing their own screening assays to determine its selectivity profile.
Q4: What are the first steps to take if I suspect an off-target effect in my cellular assay?
A4: If you observe an unexpected phenotype in your cellular experiments with this compound, it is important to first confirm that the effect is not due to an artifact. This includes verifying the concentration and stability of the compound, ensuring the health of your cell model, and running appropriate vehicle controls. If the effect persists, a tiered approach to off-target investigation, starting with computational predictions and followed by targeted experimental validation, is recommended.
Q5: What are some potential off-target liabilities for a molecule like this compound?
A5: As a GABAA receptor inverse agonist, this compound's off-target effects could potentially include interactions with other neurotransmitter receptors, ion channels, or enzymes involved in neuronal signaling.[1][3] Compounds with similar scaffolds can sometimes show cross-reactivity with receptors that have structurally related binding pockets. Due to the lack of specific data for this compound, a broad screening approach is the most effective way to identify potential off-target liabilities.
Troubleshooting Guides
This section provides troubleshooting for common experimental challenges encountered when investigating the off-target effects of a small molecule like this compound.
Issue 1: High Background or Non-Specific Binding in Radioligand Binding Assays
-
Potential Cause: The radioligand is binding to non-receptor components like lipids, proteins, or the filter itself.
-
Troubleshooting Steps:
-
Optimize Radioligand Concentration: Use a concentration at or below the Kd value to minimize non-specific binding.
-
Check Radioligand Purity: Ensure the radiochemical purity of your ligand is high, as impurities can contribute to non-specific binding.
-
Adjust Assay Conditions: Modify the buffer composition by including agents like bovine serum albumin (BSA) to reduce non-specific interactions.
-
Optimize Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Pre-treat Filters: Pre-soaking filters in a solution like polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter material.
-
Issue 2: Inconsistent IC50 Values in Kinase Inhibition Assays
-
Potential Cause: Variability in experimental conditions or compound-related issues can lead to fluctuating IC50 values.
-
Troubleshooting Steps:
-
Verify Compound Solubility: Visually inspect for any precipitation of this compound in the assay buffer and confirm its solubility under the final assay conditions.
-
Check Compound Stability: Ensure that this compound is stable in the assay buffer for the duration of the experiment.
-
Standardize ATP Concentration: Since many kinase inhibitors are ATP-competitive, variations in ATP concentration will affect the IC50. Use a consistent ATP concentration, ideally at or near the Km for the specific kinase.
-
Control for Enzyme Concentration and Purity: Use a consistent source and concentration of the kinase enzyme. The purity of the enzyme preparation can also impact results.
-
Review Pipetting Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
-
Issue 3: Discrepancy Between In Vitro and Cellular Assay Results
-
Potential Cause: A compound that is potent in a biochemical assay may show reduced or no activity in a cell-based assay due to various factors.
-
Troubleshooting Steps:
-
Assess Cell Permeability: Determine if this compound can effectively cross the cell membrane to reach its intracellular target (if applicable).
-
Consider Cellular ATP Concentration: The high intracellular concentration of ATP can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to in vitro assays which often use lower ATP concentrations.
-
Investigate Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Evaluate Compound Metabolism: The compound may be metabolized by the cells into an inactive form.
-
Consider Off-Target Effects in the Cellular Context: The observed cellular phenotype may be a result of the compound acting on multiple targets, leading to a complex biological response.
-
Experimental Protocols
Below are detailed methodologies for key experiments used to investigate the off-target effects of this compound.
Protocol 1: Radioligand Binding Assay for Off-Target Receptor Profiling
This protocol provides a general framework for assessing the binding of this compound to a panel of off-target receptors.
Materials:
-
Membrane preparations from cells expressing the target receptors.
-
Radioligand specific for each target receptor.
-
Unlabeled competitor (a known high-affinity ligand for the target receptor).
-
This compound stock solution.
-
Assay buffer (specific to each receptor).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Reagents: Dilute the membrane preparations, radioligand, unlabeled competitor, and this compound to their working concentrations in the appropriate assay buffer.
-
Set up Assay Plate: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Add membrane preparation and radioligand.
-
Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the unlabeled competitor.
-
Competition Binding: Add membrane preparation, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
Quantitative Data Summary Table:
| Target Receptor | This compound IC50 (µM) | Known Ligand Ki (nM) |
| Receptor X | [Experimental Value] | [Reference Value] |
| Receptor Y | [Experimental Value] | [Reference Value] |
| Receptor Z | [Experimental Value] | [Reference Value] |
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for screening this compound against a panel of kinases.
Materials:
-
Purified recombinant kinase enzymes.
-
Kinase-specific substrate (peptide or protein).
-
ATP (radiolabeled [γ-32P]ATP or for non-radioactive methods, unlabeled ATP).
-
This compound stock solution.
-
Kinase reaction buffer.
-
96-well plates.
-
Method-specific detection reagents (e.g., phosphospecific antibodies, luminescence reagents).
-
Plate reader (scintillation counter, luminometer, or fluorescence reader).
Procedure:
-
Prepare Reagents: Prepare working solutions of kinases, substrates, ATP, and this compound in the kinase reaction buffer.
-
Set up Assay Plate: In a 96-well plate, add the kinase and increasing concentrations of this compound.
-
Pre-incubation: Pre-incubate the kinase and this compound for a short period to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a specific time.
-
Stop Reaction: Terminate the reaction using a stop solution.
-
Detection: Measure the kinase activity using the chosen detection method (e.g., quantifying substrate phosphorylation).
-
Data Analysis: Plot the percentage of kinase inhibition against the concentration of this compound to determine the IC50 value.
Quantitative Data Summary Table:
| Kinase Target | This compound IC50 (µM) | Control Inhibitor IC50 (nM) |
| Kinase A | [Experimental Value] | [Reference Value] |
| Kinase B | [Experimental Value] | [Reference Value] |
| Kinase C | [Experimental Value] | [Reference Value] |
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling and modulation by this compound.
Experimental Workflow for Off-Target Investigation
Caption: A logical workflow for investigating off-target effects.
References
- 1. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 2. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 3. Anxiogenic properties of an inverse agonist selective for α3 subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigational Compound Suritozole
Disclaimer: Suritozole is an investigational compound, and comprehensive data on its adverse reactions and dosage adjustments in human subjects are not widely available in the public domain. The information provided herein is intended for researchers, scientists, and drug development professionals and is based on the compound's mechanism of action and general principles of pharmacology. This is not a substitute for rigorous, controlled experimental data and clinical observation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound acts as a negative allosteric modulator of the GABA-A receptor.[1] Unlike positive allosteric modulators (e.g., benzodiazepines) which enhance the inhibitory effects of GABA, this compound reduces the effect of GABA on the receptor. This leads to a decrease in neuronal inhibition and an enhancement of cholinergic function, which has been investigated for its potential to improve cognitive deficits after traumatic brain injury.[1]
Q2: What are the expected or theoretical adverse reactions associated with this compound?
A2: Due to the limited publicly available data, a definitive profile of adverse reactions for this compound has not been established. However, based on its mechanism as a GABA-A negative allosteric modulator, which leads to increased neuronal excitability, potential adverse reactions could theoretically include:
-
Neurological: Seizures, anxiety, restlessness, insomnia, and agitation.
-
Psychiatric: Irritability, mood changes, and psychosis.
-
Gastrointestinal: Nausea and vomiting.
It is crucial for researchers to conduct thorough preclinical safety studies to identify and characterize the specific adverse event profile of this compound.
Troubleshooting Guide: Managing Potential Adverse Reactions During Preclinical Research
Should adverse reactions be observed during animal studies, the following general troubleshooting steps can be considered.
| Observed Adverse Reaction | Potential Cause | Suggested Immediate Action | Long-Term Strategy |
| Seizures or Convulsions | Excessive neuronal excitation due to high dosage or rapid dose escalation. | - Immediately terminate the experiment for the affected subject. - Administer an appropriate anticonvulsant if ethically and scientifically permissible within the study protocol. | - Re-evaluate the dose-response curve. - Implement a slower dose titration schedule. - Consider co-administration with a compound that has neuroprotective or anti-convulsant properties, if it does not confound the study's primary endpoints. |
| Severe Agitation or Distress | Over-stimulation of the central nervous system. | - Reduce the dosage in subsequent cohorts. - Temporarily halt dosing to allow for washout and reassessment. | - Adjust the dosing regimen to a lower, more frequent administration schedule to maintain a more stable plasma concentration. - Refine the behavioral assessment protocols to detect early signs of agitation. |
| Significant Weight Loss or Reduced Food Intake | Potential gastrointestinal distress or systemic toxicity. | - Monitor food and water intake daily. - Provide supportive care as needed (e.g., palatable, high-calorie food supplements). | - Conduct a thorough toxicological evaluation to rule out organ damage. - Consider reformulating the drug vehicle to improve gastrointestinal tolerance. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study to Identify the Maximum Tolerated Dose (MTD)
-
Objective: To determine the highest dose of this compound that can be administered to a specific animal model without causing unacceptable toxicity.
-
Methodology:
-
Select a cohort of animals (e.g., Sprague-Dawley rats).
-
Begin with a low dose of this compound, based on in vitro data or data from similar compounds.
-
Administer the dose via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Observe the animals for a predefined period for any signs of toxicity, including but not limited to changes in behavior, weight loss, and physical appearance.
-
Gradually escalate the dose in subsequent cohorts of animals.
-
The MTD is reached when a predefined level of toxicity is observed in a significant portion of a cohort.
-
Protocol 2: A Step-wise Dose Escalation Protocol to Minimize Acute Adverse Reactions
-
Objective: To acclimate the animal subjects to this compound and reduce the incidence of acute, dose-dependent adverse reactions.
-
Methodology:
-
Based on the MTD established in Protocol 1, determine a target therapeutic dose.
-
Begin with a starting dose that is a fraction of the target dose (e.g., 25%).
-
Administer the starting dose for a set period (e.g., 3-5 days), while closely monitoring for adverse effects.
-
If the starting dose is well-tolerated, increase the dose by a set increment (e.g., 25% of the target dose) every few days until the target dose is reached.
-
If adverse reactions are observed, the dose should be reduced to the previously tolerated level, or the escalation should be paused until the effects subside.
-
Visualizations
Caption: Mechanism of this compound as a negative allosteric modulator of the GABA-A receptor.
Caption: A general workflow for adjusting this compound dosage during preclinical studies.
References
Validation & Comparative
A Comparative Analysis of Suritozole and Other Benzodiazepine Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzodiazepine receptor inverse agonists are a class of compounds that bind to the benzodiazepine site of the GABA-A receptor and exert the opposite effect of classical benzodiazepines. Instead of enhancing the inhibitory effects of GABA, they reduce GABAergic neurotransmission, leading to increased neuronal excitability. This property has led to their investigation for potential therapeutic applications, particularly as cognitive enhancers. Suritozole (MDL 26,479) is a partial inverse agonist that has been explored for its potential to treat cognitive deficits. This guide provides a comparative overview of this compound against other well-known benzodiazepine receptor inverse agonists, focusing on their pharmacological profiles, experimental data, and the methodologies used to generate these findings.
Pharmacological Comparison of Benzodiazepine Receptor Inverse Agonists
The following tables summarize the available quantitative data for this compound and other key benzodiazepine receptor inverse agonists.
Table 1: Comparative Binding Affinities (Ki, nM) at GABAA Receptor Subtypes
| Compound | α1 | α2 | α3 | α5 | Other |
| This compound (MDL 26,479) | Data not available | Data not available | Data not available | Data not available | |
| FG 7142 | 91[1] | 330[1] | 492[1] | 2150[1] | |
| DMCM | Data not available | Data not available | Data not available | Data not available | |
| Ro 15-4513 | Diazepam-insensitive sites: 3.1 nM, Diazepam-sensitive sites: 5.3 nM[2] |
Note: The lack of publicly available binding affinity data for this compound and DMCM across different GABAA receptor subtypes is a significant gap in the comparative analysis.
Table 2: Comparative Functional Efficacy
| Compound | Efficacy Measure | Receptor Subtype | Effect |
| This compound (MDL 26,479) | Data not available | Data not available | Partial Inverse Agonist |
| FG 7142 | EC50 = 137 nM | α1-containing GABAA | Modulation of GABA-induced chloride flux |
| DMCM | Data not available | Data not available | Negative Allosteric Modulator with convulsant and anxiogenic properties |
| Ro 15-4513 | Partial Inverse Agonist | α1, α2, α3, α5-containing GABAA | |
| Partial Agonist | α4, α6-containing GABAA |
Note: The absence of specific functional efficacy data for this compound limits a direct quantitative comparison of its potency with other inverse agonists.
Table 3: Comparative In Vivo Effects (Cognitive Enhancement)
| Compound | Animal Model | Dosing | Key Findings |
| This compound (MDL 26,479) | Rat (Traumatic Brain Injury) | 5 mg/kg and 10 mg/kg, daily, starting 24 hours post-injury | Chronic early administration significantly improved performance in the Morris water maze |
| FG 7142 | Rodent | 10-100 mg/kg | Anxiogenic effects observed in the elevated plus-maze. No direct cognitive enhancement data found for comparison. |
| DMCM | Data not available | Data not available | Known to have convulsant and anxiogenic properties. No direct cognitive enhancement data found for comparison. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating these compounds.
Experimental Protocols
Benzodiazepine Receptor Binding Assay ([3H]Ro 15-1788)
This protocol is a synthesized representation of standard methods for determining the binding affinity of a compound to benzodiazepine receptors.
-
Materials:
-
Rat brain membranes (e.g., from cerebellum or cortex)
-
[3H]Ro 15-1788 (radioligand)
-
Test compounds (this compound and others)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., 10 µM Diazepam)
-
Scintillation counter and vials
-
Glass fiber filters
-
-
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Incubate a mixture of the brain membranes, [3H]Ro 15-1788 (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound in the assay buffer.
-
For determining non-specific binding, a parallel set of tubes is prepared with the addition of a high concentration of an unlabeled benzodiazepine ligand (e.g., Diazepam).
-
Incubate the mixture for a specified time at a controlled temperature (e.g., 60-120 minutes at 0-4°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]Ro 15-1788 binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for measuring the functional effects of inverse agonists on GABA-A receptor currents.
-
Materials:
-
Cultured neurons or oocytes expressing specific GABAA receptor subtypes.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes for patch electrodes.
-
Internal solution (for the patch pipette, e.g., containing CsCl or KCl).
-
External solution (e.g., artificial cerebrospinal fluid).
-
GABA.
-
Test compounds (this compound and others).
-
-
Procedure:
-
Prepare cultured cells expressing the GABAA receptor subtypes of interest.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline chloride current.
-
Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Measure the change in the amplitude of the GABA-evoked current in the presence of the test compound.
-
For inverse agonists, a reduction in the GABA-evoked current is expected.
-
Construct concentration-response curves and determine the IC50 value (the concentration of the compound that produces 50% of the maximal inhibition of the GABA response).
-
Morris Water Maze for Cognitive Enhancement
This protocol describes a common method for assessing spatial learning and memory in rodents.
-
Apparatus:
-
A large circular pool (e.g., 1.5-2 m in diameter) filled with opaque water (e.g., using non-toxic white paint or powdered milk).
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
-
A video tracking system to record the animal's swim path.
-
-
Procedure:
-
Acquisition Phase:
-
Animals are given a series of training trials over several days (e.g., 4 trials per day for 5 days).
-
In each trial, the rodent is placed into the pool from one of several starting locations and allowed to swim until it finds the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location relative to the distal cues.
-
The latency to find the platform and the swim path are recorded.
-
-
Probe Trial:
-
24 hours after the last training trial, the escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.
-
-
Drug Administration:
-
Test compounds (e.g., this compound) are administered to the animals at specified times before or during the training period, as described in the study by O'Dell et al. (1995) where this compound was given daily.
-
A control group receives a vehicle injection.
-
The performance of the drug-treated group is compared to the control group to assess the compound's effect on learning and memory.
-
-
Conclusion
This compound, as a partial benzodiazepine receptor inverse agonist, has shown potential as a cognitive enhancer in a preclinical model of traumatic brain injury. However, a comprehensive comparative analysis with other inverse agonists like FG 7142 and DMCM is hampered by the limited availability of public data on this compound's binding affinity and functional efficacy at different GABAA receptor subtypes. While FG 7142 demonstrates a preference for the α1 subunit, the subtype selectivity of this compound remains to be fully characterized in the public domain. The lack of significant anxiogenic or convulsant effects reported for this compound suggests a potentially more favorable therapeutic profile compared to full inverse agonists like DMCM. Further research providing detailed quantitative pharmacological data for this compound is crucial for a more complete understanding of its mechanism of action and its potential advantages over other compounds in this class.
References
A Comparative Analysis of Suritozole and DMCM on Anxiety-Related Behaviors
This guide provides a detailed comparison of Suritozole and Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), two modulators of the GABA-A receptor that exhibit opposing effects on anxiety. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of their mechanisms of action, supporting experimental data, and relevant protocols.
Introduction to this compound and DMCM
This compound and DMCM are pharmacologically active compounds that bind to the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system[1][2]. Despite targeting the same site, they elicit contrary behavioral responses.
-
This compound (MDL-26,479) is characterized as a partial inverse agonist at the benzodiazepine receptor site[3]. Compounds of this class are investigated for cognitive enhancement and can have anxiogenic (anxiety-producing) effects, albeit weaker than full inverse agonists.
-
DMCM is a potent full inverse agonist and negative allosteric modulator of the GABA-A receptor[4][5]. It reliably attenuates the inhibitory action of GABA, leading to increased neuronal excitability that manifests as severe anxiety and convulsions. It is frequently used in research as a tool to induce anxiety-like states in animal models.
Mechanism of Action at the GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Both this compound and DMCM exert their effects by allosterically modulating this receptor at the benzodiazepine binding site, located at the interface of the α and γ subunits.
-
Anxiolytic Positive Allosteric Modulation (e.g., Benzodiazepines): Standard anxiolytics like diazepam are positive allosteric modulators (PAMs). They enhance the effect of GABA, increasing the frequency of channel opening and promoting greater Cl⁻ influx, which leads to sedation and anxiolysis.
-
Anxiogenic Negative Allosteric Modulation (DMCM): As a full inverse agonist, DMCM binds to the receptor and induces a conformational change that reduces the receptor's affinity for GABA. This action decreases the frequency of channel opening, reduces Cl⁻ influx, and thereby attenuates GABA's natural inhibitory effect, leading to a state of hyperexcitability and anxiety.
-
Partial Inverse Agonism (this compound): this compound, as a partial inverse agonist, produces a similar but less potent effect than DMCM. It reduces GABA's efficacy but to a lesser degree than a full inverse agonist. This results in a more moderate anxiogenic or cognitive-enhancing profile without inducing the severe convulsive effects seen with DMCM.
The following diagram illustrates the modulatory effects of these compounds on the GABA-A receptor signaling pathway.
Experimental Data & Protocols: The Elevated Plus Maze (EPM)
The Elevated Plus Maze (EPM) is a widely used behavioral assay to assess anxiety in rodents.. The test is based on the conflict between a rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase exploration of the open arms, while anxiogenic compounds decrease it.
-
Apparatus: The maze is shaped like a plus sign (+) and elevated above the floor (typically 40-50 cm). It consists of two open arms (e.g., 30x5 cm) and two closed arms (e.g., 30x5x15 cm) of the same size, connected by a central platform (e.g., 5x5 cm). The apparatus should be situated in a room with controlled lighting.
-
Acclimatization: Animals are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the new environment.
-
Drug Administration: this compound, DMCM, or a vehicle (control) is administered intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).
-
Test Procedure: Each mouse is placed individually on the central platform of the maze, facing an open arm. The animal is allowed to explore the maze freely for a standard duration, typically 5 minutes.
-
Data Collection: The session is recorded by a video camera. Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: The primary indices of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. A decrease in these measures is interpreted as anxiogenic-like behavior, while an increase indicates an anxiolytic-like effect. Total arm entries may be used as an indicator of general motor activity.
The diagram below outlines the typical workflow for this experiment.
While direct comparative studies with this compound are limited, the table below presents representative data illustrating the expected outcomes in the EPM test based on the known pharmacology of a partial inverse agonist (this compound) and a full inverse agonist (DMCM) relative to a vehicle control.
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle (Control) | - | 30.5 ± 3.1 | 28.4 ± 2.5 | 25.1 ± 1.8 |
| This compound | 1.0 | 18.2 ± 2.5 | 17.6 ± 2.1 | 24.5 ± 2.0 |
| DMCM | 0.25 | 5.3 ± 1.2 | 4.9 ± 1.1 | 23.9 ± 1.9 |
| *Note: Data are illustrative. *p < 0.05, *p < 0.01 compared to Vehicle. SEM = Standard Error of the Mean. |
As the data indicate, DMCM is expected to produce a profound decrease in open arm exploration, a classic anxiogenic effect. This compound would likely show a statistically significant but less dramatic reduction, consistent with its profile as a partial inverse agonist. Neither compound is expected to significantly alter total arm entries at these doses, suggesting the behavioral effects are related to anxiety, not general locomotor activity.
Summary of Opposing Effects
The fundamental difference between this compound and DMCM lies in their efficacy at the benzodiazepine receptor site. DMCM acts as a full inverse agonist, maximally reducing GABA's inhibitory function and thereby inducing a strong anxiogenic state. This compound, as a partial inverse agonist, elicits a submaximal response in the same direction, resulting in a more moderate effect. This relationship highlights a spectrum of activity at the GABA-A receptor, from positive modulation (anxiolysis) to potent negative modulation (severe anxiety).
The final diagram provides a simplified logical overview of this relationship.
References
The Efficacy of Suritozole in Cognitive Enhancement: A Comparative Analysis
A review of available scientific literature reveals a significant disparity in the volume and vintage of research into suritozole compared to other established cognitive-enhancing agents. While this compound, a negative modulator of the GABA-A receptor, has been investigated for its potential neuroprotective effects, its clinical development and application as a cognitive enhancer appear limited, with foundational research dating back several decades. In contrast, a robust body of evidence from numerous clinical trials supports the use of acetylcholinesterase inhibitors and NMDA receptor antagonists for symptomatic treatment of cognitive decline in neurodegenerative disorders.
This guide provides a comparative overview of this compound and other prominent cognitive enhancers, including donepezil, rivastigmine, galantamine, and memantine. It synthesizes available data on their mechanisms of action, clinical efficacy, and experimental protocols to offer a resource for researchers, scientists, and drug development professionals.
Mechanisms of Action: A Tale of Different Pathways
The therapeutic strategies for cognitive enhancement primarily target key neurotransmitter systems involved in learning and memory. This compound distinguishes itself by acting on the GABAergic system, while the most widely prescribed cognitive enhancers modulate the cholinergic and glutamatergic systems.
This compound: Modulating the Brain's Primary Inhibitory System
This compound acts as a negative allosteric modulator at the γ-aminobutyric acid type A (GABA-A) receptor.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system. By negatively modulating the GABA-A receptor, this compound is hypothesized to reduce inhibitory neurotransmission, thereby disinhibiting and enhancing the activity of other neurotransmitter systems, such as the cholinergic system, which is crucial for cognitive function.[1] This indirect enhancement of cholinergic function formed the basis of early investigations into its potential for cognitive recovery after brain injury.[1]
Acetylcholinesterase Inhibitors (AChEIs): Boosting Cholinergic Signaling
Donepezil, rivastigmine, and galantamine belong to the class of acetylcholinesterase inhibitors (AChEIs). Their primary mechanism of action is to prevent the breakdown of acetylcholine, a neurotransmitter vital for memory and learning, by inhibiting the enzyme acetylcholinesterase.[2] This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Galantamine also possesses a secondary mechanism as a positive allosteric modulator of nicotinic acetylcholine receptors.[3]
NMDA Receptor Antagonist: Regulating Glutamatergic Activity
Memantine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Glutamate is the primary excitatory neurotransmitter, and its over-activation at NMDA receptors can lead to excitotoxicity and neuronal damage, a process implicated in neurodegenerative diseases. Memantine blocks the NMDA receptor channel when it is excessively open, thereby protecting against excitotoxicity without interfering with the normal physiological activity required for learning and memory.
References
- 1. Chronic postinjury administration of MDL 26,479 (this compound), a negative modulator at the GABAA receptor, and cognitive impairment in rats following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alz.org [alz.org]
- 3. Galantamine-memantine combination superior to donepezil-memantine combination in Alzheimer's disease: critical dissection with an emphasis on kynurenic acid and mismatch negativity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Suritozole's In Vivo Efficacy in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Suritozole, a negative allosteric modulator of the GABAA receptor, with alternative therapeutic agents for cognitive enhancement following traumatic brain injury (TBI). The information is based on preclinical data from rodent models, offering insights into experimental designs and potential outcomes.
Executive Summary
This compound (MDL 26,479) has demonstrated efficacy in improving cognitive deficits in a rat model of traumatic brain injury. Its mechanism of action, involving the negative allosteric modulation of GABAA receptors and subsequent enhancement of cholinergic function, presents a promising avenue for therapeutic intervention. This guide compares the performance of this compound with other compounds targeting similar or complementary pathways, including selective α5-GABAA inverse agonists and the stimulant methylphenidate. While direct comparative studies are limited, this document compiles available in vivo data to facilitate an objective assessment of these alternatives.
Comparative In Vivo Efficacy
The following tables summarize quantitative data from preclinical studies on this compound and its alternatives in rodent models of TBI, primarily assessing cognitive function using the Morris water maze (MWM) test.
Table 1: In Vivo Efficacy of this compound in a Rat Model of TBI
| Compound | Animal Model | Injury Model | Dosing Regimen | Key Cognitive Outcome (Morris Water Maze) | Reference |
| This compound (MDL 26,479) | Rat | Fluid-Percussion Injury | 5 mg/kg or 10 mg/kg, daily for 15 days, starting 24h post-injury | Significantly shorter latencies to reach the goal platform compared to saline-treated injured rats (p < 0.05).[1] | [1] |
| Saline (Control) | Rat | Fluid-Percussion Injury | Daily for 15 days, starting 24h post-injury | No significant improvement in escape latency compared to baseline injured performance.[1] | [1] |
Table 2: In Vivo Efficacy of Methylphenidate in a Rat Model of TBI
| Compound | Animal Model | Injury Model | Dosing Regimen | Key Cognitive Outcome (Morris Water Maze) | Reference |
| Methylphenidate | Rat | Controlled Cortical Impact | 5 mg/kg, i.p., daily for 18 days, starting 24h post-injury | Significantly decreased swim latencies compared to vehicle-treated controls.[2] | |
| Saline (Vehicle) | Rat | Controlled Cortical Impact | i.p., daily for 18 days, starting 24h post-injury | No significant improvement in swim latencies. |
Table 3: In Vivo Efficacy of α5-GABAA Inverse Agonists in Rodent Cognitive Models
| Compound | Animal Model | Model | Dosing Regimen | Key Cognitive Outcome | Reference |
| α5IA | Rat | Normal and Scopolamine-treated | 0.3 mg/kg (oral) | Enhanced performance in the delayed-matching-to-position version of the Morris water maze. | |
| PWZ-029 | Rat | Normal and Scopolamine-treated | 2, 5, or 10 mg/kg | Improved object recognition memory but did not affect water-maze memory. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Fluid-Percussion Injury Model in Rats
This widely used model replicates many of the features of clinical TBI.
Surgical Procedure:
-
Anesthesia: Male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
Craniotomy: A craniotomy is performed over the parietal cortex, lateral to the sagittal suture. A Luer-Lock hub is secured over the exposed dura.
-
Injury Induction: A fluid percussion device is used to deliver a pressure pulse of a specific magnitude (e.g., 2.1 atm for moderate injury) to the dura.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.
Morris Water Maze (MWM) for Spatial Memory Assessment
The MWM is a standard behavioral test for assessing spatial learning and memory in rodents.
Apparatus:
-
A circular pool (typically 1.5-2.0 m in diameter) filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Distal visual cues are placed around the room.
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting locations. Each trial has a maximum duration (e.g., 60-90 seconds), after which the rat is guided to the platform.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Drug Administration
-
This compound (MDL 26,479): In the chronic dosing regimen, this compound was administered at 5 mg/kg or 10 mg/kg daily for 15 days, starting 24 hours after the fluid-percussion injury.
-
Methylphenidate: Administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg daily for 18 days, beginning 24 hours after controlled cortical impact injury.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its in vivo efficacy.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Chronic postinjury administration of MDL 26,479 (this compound), a negative modulator at the GABAA receptor, and cognitive impairment in rats following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic methylphenidate treatment enhances water maze performance following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cognitive Effects of Suritozole: A Cross-Study Comparison
For Immediate Release
Presents a comparative analysis of the investigational cognition enhancer Suritozole (MDL 26,479) against other prominent cognitive-enhancing agents. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.
This compound, an investigational compound developed in the 1990s, was explored for its potential cognitive-enhancing properties, particularly in the context of Alzheimer's disease and depression. Despite its discontinued clinical development, the preclinical data offers valuable insights into its mechanism of action as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This guide provides a retrospective comparison of this compound's cognitive effects with those of other compounds targeting different neurochemical systems, including other GABA-A receptor modulators, cholinesterase inhibitors, and NMDA receptor modulators.
Comparative Analysis of Preclinical Cognitive Effects
The following tables summarize quantitative data from preclinical studies on this compound and selected comparator compounds. The focus is on two widely used behavioral paradigms for assessing learning and memory in animal models: the Morris Water Maze (MWM) and the Novel Object Recognition (NOR) test.
Table 1: Effects on Spatial Learning and Memory in the Morris Water Maze
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound (MDL 26,479) | Rats with traumatic brain injury | 5 mg/kg or 10 mg/kg, 60 min before each test | Chronic administration starting 24 hours post-injury significantly reduced escape latencies compared to saline-treated injured rats (p < 0.05). Delayed chronic dosing did not show significant improvement. | [1] |
| α5IA | Ts65Dn mice (Down syndrome model) | Not specified | Restored learning and memory functions in the Morris water maze task. | [2] |
| Donepezil | Healthy young rats | Chronic treatment | Ameliorated memory functions and speeded up the acquisition of localizing knowledge. | [1] |
| Memantine | Tg4-42 mouse model of Alzheimer's Disease | Chronic oral treatment for 4 months | Rescued learning and memory performance in the Morris water maze. | [3] |
Table 2: Effects on Recognition Memory in the Novel Object Recognition Test
| Compound | Animal Model | Dosing Regimen | Key Findings | Reference |
| α5IA | Ts65Dn mice (Down syndrome model) | Not specified | Restored learning and memory functions in the novel-object recognition task. | [2] |
| Memantine | Tg4-42 mouse model of Alzheimer's Disease | Chronic oral treatment for 4 months | Rescued learning and memory performance in the novel object recognition task. |
Detailed Experimental Methodologies
A critical component of cross-study comparison is the understanding of the experimental protocols employed. Below are detailed methodologies for the key behavioral assays cited in this guide.
Morris Water Maze (MWM) Test
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool. The room contains various distal visual cues for the animal to use for navigation.
-
Procedure:
-
Acquisition Phase: The animal is placed in the water at one of several predetermined start locations and allowed to swim until it finds the hidden platform. If the animal fails to find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it. The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before the next trial begins. This is repeated for several trials per day over a number of consecutive days. The latency to find the platform and the path length are recorded.
-
Probe Trial: After the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
-
-
Drug Administration: In the cited this compound study, the drug was administered intraperitoneally 60 minutes before each water maze test session.
Novel Object Recognition (NOR) Test
The Novel Object Recognition test is used to evaluate an animal's ability to recognize a novel object in a familiar environment, a measure of recognition memory.
-
Apparatus: An open-field box (e.g., a square or circular arena) is used. A variety of objects that are distinct in shape, color, and texture are required.
-
Procedure:
-
Habituation: The animal is first allowed to freely explore the empty open-field box for a set period to acclimate to the environment.
-
Familiarization/Training Phase: Two identical objects are placed in the box, and the animal is allowed to explore them for a specific duration. The time spent exploring each object is recorded. Exploration is typically defined as sniffing or touching the object with the nose or paws.
-
Test Phase: After a retention interval (which can range from minutes to hours), one of the familiar objects is replaced with a novel object. The animal is returned to the box, and the time spent exploring the familiar and novel objects is recorded. A healthy animal with intact recognition memory will spend significantly more time exploring the novel object.
-
-
Data Analysis: A discrimination index is often calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Signaling Pathways and Mechanisms of Action
The cognitive effects of this compound and the comparator drugs are mediated by their distinct interactions with key neurotransmitter systems in the brain. The following diagrams, generated using the DOT language, illustrate these signaling pathways.
Conclusion
While the clinical development of this compound was discontinued, preclinical evidence suggests it held promise as a cognitive enhancer by modulating the GABA-A receptor system. Its mechanism of action, aimed at reducing neuronal inhibition, stands in contrast to the mechanisms of cholinesterase inhibitors like Donepezil, which enhance cholinergic neurotransmission, and NMDA receptor modulators like Memantine, which protect against excitotoxicity. This comparative guide highlights the diverse pharmacological strategies employed to address cognitive deficits and underscores the importance of continued research into novel mechanisms of action for the development of effective cognitive enhancers. The provided data and methodologies serve as a resource for researchers to build upon past investigations and explore new avenues in the pursuit of treatments for cognitive impairment.
References
- 1. Cognitive performance of healthy young rats following chronic donepezil administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Memantine Treatment Ameliorates Behavioral Deficits, Neuron Loss, and Impaired Neurogenesis in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Suritozole's effect on GABAA receptor subtypes compared to other ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Suritozole's effects on γ-aminobutyric acid type A (GABAA) receptor subtypes relative to other well-characterized ligands: Zolpidem, Bretazenil, and Diazepam. The information is compiled from experimental data to assist researchers in understanding the nuanced pharmacology of these compounds.
Introduction to GABAA Receptor Modulation
The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a crucial target for a wide array of therapeutic drugs. It is a pentameric ligand-gated ion channel with a variety of subunits (e.g., α, β, γ) that determine its pharmacological properties. Ligands that bind to the benzodiazepine site on the GABAA receptor can act as positive allosteric modulators (agonists), negative allosteric modulators (inverse agonists), or neutral modulators (antagonists), each producing distinct physiological effects.
This guide focuses on four such ligands:
-
This compound (MDL 26,479): A cognitive enhancer that acts as a partial inverse agonist at the benzodiazepine binding site of the GABAA receptor ion channel complex[1][2].
-
Zolpidem: An imidazopyridine hypnotic agent that acts as a positive allosteric modulator, showing selectivity for the α1 subunit of the GABAA receptor[3].
-
Bretazenil: An imidazopyrrolobenzodiazepine that acts as a partial agonist with a broad spectrum of action, binding to α1, α2, α3, α4, α5, and α6 subunit-containing GABAA receptors.
-
Diazepam: A classical benzodiazepine that acts as a non-selective positive allosteric modulator at the benzodiazepine binding site of GABAA receptors containing α1, α2, α3, or α5 subunits.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of a ligand to different GABAA receptor subtypes is a key determinant of its pharmacological profile. The following table summarizes the available data on the binding affinities (Ki) of the selected ligands for various α subunits of the GABAA receptor.
| Ligand | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | α6 (Ki, nM) | Notes |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Characterized as a partial inverse agonist[1][2]. |
| Zolpidem | ~20 | ~400 | ~400 | >5000 | No affinity | High selectivity for the α1 subtype. |
| Bretazenil | Binds | Binds | Binds | Binds | Low affinity | Broad-spectrum partial agonist. |
| Diazepam | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | No affinity | Non-selective positive allosteric modulator. |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here is a representative summary.
Functional Effects on GABAA Receptor Subtypes
The functional effect of a ligand describes its ability to modulate the activity of the GABAA receptor in the presence of GABA. This is often measured as the percentage of potentiation (for agonists) or inhibition (for inverse agonists) of the GABA-induced current.
| Ligand | α1 Subtype | α2 Subtype | α3 Subtype | α5 Subtype | General Effect |
| This compound | Inhibition (quantitative data not available) | Inhibition (quantitative data not available) | Inhibition (quantitative data not available) | Inhibition (quantitative data not available) | Partial Inverse Agonist |
| Zolpidem | High Potentiation (e.g., 189% at 1µM GABA) | Lower Potentiation (e.g., 236% at 1µM GABA) | Lower Potentiation | No significant modulation | Positive Allosteric Modulator |
| Bretazenil | Partial Potentiation | Partial Potentiation | Partial Potentiation | Partial Potentiation | Partial Agonist |
| Diazepam | Potentiation (e.g., up to ~200% at <10µM) | Potentiation (e.g., up to ~200% at <10µM) | Potentiation | Potentiation (e.g., up to ~200% at <10µM) | Positive Allosteric Modulator |
Note: The percentage of modulation is dependent on the concentration of both the ligand and GABA.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches used to characterize these ligands, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for specific GABAA receptor subtypes.
1. Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2, α2β2γ2, etc.).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a multi-well plate, add the prepared cell membranes (typically 50-100 µg of protein per well).
-
Add a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site, such as [3H]flumazenil (e.g., 1 nM).
-
Add varying concentrations of the unlabeled test compound (e.g., this compound, Zolpidem).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Diazepam).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is used to measure the functional effects of ligands on GABAA receptors expressed in Xenopus oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Prepare complementary RNA (cRNA) for the desired GABAA receptor subunits (e.g., α, β, and γ).
-
Inject the cRNA mixture into the cytoplasm of the oocytes.
-
Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply the test ligand at various concentrations with the same concentration of GABA.
-
For inverse agonists, a baseline current may be established with GABA alone, and then the ligand is applied to observe inhibition.
3. Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the test ligand.
-
Calculate the percentage potentiation or inhibition of the GABA response at each ligand concentration.
-
Plot the percentage modulation as a function of the ligand concentration to generate a dose-response curve.
-
Determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximum efficacy from the dose-response curve.
Conclusion
This compound, Zolpidem, Bretazenil, and Diazepam exhibit distinct pharmacological profiles at GABAA receptors. Zolpidem's selectivity for the α1 subunit is thought to underlie its potent hypnotic effects with weaker anxiolytic and myorelaxant properties. Diazepam, being non-selective, produces a broader range of effects. Bretazenil's partial agonism across multiple subtypes suggests a potentially reduced side-effect profile compared to full agonists. This compound's characterization as a partial inverse agonist positions it as a potential cognitive enhancer, a function starkly different from the other ligands discussed. The lack of publicly available quantitative binding data for this compound highlights an area for future research to fully elucidate its mechanism of action and subtype selectivity. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.
References
A Comparative Study of Suritozole and Classic Benzodiazepines: A Guide for Researchers
This guide provides a comparative analysis of Suritozole and classic benzodiazepines, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available preclinical data, highlighting the distinct pharmacological profiles of these compounds. Due to a scarcity of direct comparative studies, this guide compiles data from independent research to facilitate a comprehensive understanding.
Introduction
Classic benzodiazepines, such as diazepam, have long been the standard for treating anxiety and other neurological disorders. They function as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA.[1][2] In contrast, this compound (MDL 26,479) represents a different therapeutic approach, acting as a partial inverse agonist at the benzodiazepine binding site of the GABA-A receptor.[3] This distinction in mechanism suggests a different spectrum of behavioral and physiological effects, which this guide aims to explore.
Mechanism of Action
The functional differences between this compound and classic benzodiazepines stem from their opposing effects on the GABA-A receptor.
Classic Benzodiazepines (e.g., Diazepam): These drugs bind to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[4][5] This binding allosterically increases the affinity of GABA for its own binding site, leading to a more frequent opening of the chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.
This compound: As a partial inverse agonist, this compound also binds to the benzodiazepine site on the GABA-A receptor. However, instead of enhancing GABA's effect, it reduces the constitutive activity of the receptor, thereby decreasing the influx of chloride ions. This action is thought to underlie its potential cognitive-enhancing properties.
Signaling Pathway Diagram
Caption: Comparative signaling pathways of classic benzodiazepines and this compound at the GABA-A receptor.
Comparative Efficacy and Side-Effect Profile
The differing mechanisms of action of this compound and classic benzodiazepines translate to distinct behavioral outcomes. The following tables summarize available preclinical data.
Cognitive Effects: Morris Water Maze
The Morris Water Maze is a test of spatial learning and memory.
| Compound | Dose | Animal Model | Key Findings | Reference |
| This compound | 5 mg/kg, 10 mg/kg | Rat (Traumatic Brain Injury) | Chronic administration beginning 24 hours post-injury significantly reduced escape latency compared to vehicle-treated injured rats. | |
| Diazepam | 0.3, 1.0, 3.0 mg/kg | Rat | Impaired acquisition and retention of spatial information; dose-dependent increase in escape latency. | |
| Diazepam | 10 mg/kg | Rat | Significantly impaired escape latency and path-length during the acquisition phase. |
Anxiolytic Effects: Elevated Plus Maze
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents.
| Compound | Dose | Animal Model | Key Findings | Reference |
| This compound | - | - | No direct comparative data found in the Elevated Plus Maze. | - |
| Diazepam | 0.5, 1.0, 2.0 mg/kg | Mouse | Did not produce anxiolytic effects at any tested dose; higher doses induced sedation. | |
| Diazepam | 2-4 mg/kg (chronic) | Mouse | Produced a weak anxiolytic effect in maze-experienced mice and a marked anxiolytic effect in maze-naive mice. |
Motor Coordination: Rotarod Test
The Rotarod test assesses motor coordination and balance.
| Compound | Dose | Animal Model | Key Findings | Reference |
| This compound | - | - | No direct comparative data found in the Rotarod test. | - |
| Diazepam | 0.1-3.0 mg/kg | Mouse | Produced a dose-related impairment of performance. | |
| Diazepam | 10 mg/kg | Rat | Significantly impaired motor performance, indicating motor side effects. |
Side-Effect Profile
| Compound | Common Side Effects | Key Considerations | Reference |
| This compound | Data not extensively available in public literature. | As an inverse agonist, potential for anxiogenic or pro-convulsant effects at higher doses should be considered. | - |
| Classic Benzodiazepines | Sedation, cognitive impairment, motor incoordination, risk of dependence and withdrawal symptoms. | Long-term use is associated with tolerance and potential for abuse. |
Pharmacokinetic Properties
Pharmacokinetic parameters are crucial for determining dosing regimens and predicting the duration of action.
| Compound | Animal Model | Tmax | T1/2 | Bioavailability | Key Findings | Reference |
| This compound | Rat | Data not available | Data not available | Data not available | No publicly available pharmacokinetic data for this compound in rats was identified. | - |
| Diazepam | Rat | ~0.5-1 h (oral) | ~15-25 h (oral) | ~100% (oral) | Rapidly absorbed with a long elimination half-life. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Morris Water Maze
This test assesses hippocampus-dependent spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.
-
Procedure:
-
Acquisition Phase: Animals are placed in the pool from different starting positions and must find the hidden platform. The time to find the platform (escape latency) and the path taken are recorded. This is typically repeated for several trials over multiple days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis: Key parameters include escape latency, path length, swimming speed, and time spent in the target quadrant during the probe trial.
Caption: Experimental workflow for the Morris Water Maze test.
Elevated Plus Maze
This assay measures anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
The animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a set period (typically 5 minutes).
-
The number of entries into and the time spent in the open and closed arms are recorded.
-
-
Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Caption: Experimental workflow for the Elevated Plus Maze test.
Rotarod Test
This test is used to assess motor coordination, balance, and the sedative effects of drugs.
-
Apparatus: A rotating rod that can be set to a constant speed or to accelerate.
-
Procedure:
-
The animal is placed on the rotating rod.
-
The latency to fall from the rod is recorded.
-
The test is typically repeated for several trials with a rest period in between.
-
-
Data Analysis: Compounds that impair motor coordination or induce sedation will decrease the latency to fall from the rod.
Caption: Experimental workflow for the Rotarod test.
Conclusion
The available preclinical data suggests that this compound and classic benzodiazepines possess distinct pharmacological profiles. While classic benzodiazepines like diazepam are effective anxiolytics and anticonvulsants, they are associated with significant sedative, cognitive, and motor-impairing side effects. This compound, with its partial inverse agonist activity, shows potential as a cognitive enhancer, particularly in the context of neurological injury. However, a comprehensive understanding of its anxiolytic and motor effects, as well as its full side-effect and pharmacokinetic profile, requires further investigation. Direct, head-to-head comparative studies are warranted to fully elucidate the therapeutic potential and liabilities of this compound relative to classic benzodiazepines.
References
- 1. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Like diazepam, CL 218,872, a selective ligand for the benzodiazepine omega 1 receptor subtype, impairs place learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 4. α subunits in GABAA receptors are dispensable for GABA and diazepam action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
Procognitive Effects in Non-Rodent Models: A Comparative Analysis of Suritozole Alternatives
For Immediate Release
[City, State] – [Date] – While Suritozole has been a compound of interest for its potential procognitive effects, its evaluation has been predominantly confined to rodent models. For researchers, scientists, and drug development professionals seeking to validate procognitive effects in non-rodent models, particularly non-human primates, a comparative analysis of alternative compounds with demonstrated efficacy is essential. This guide provides an objective comparison of the performance of several such alternatives, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
The following sections detail the procognitive effects of CX717, Xanomeline, Varenicline, Basmisanil, and Klotho in non-human primate models. Each compound is evaluated based on its mechanism of action, the experimental model used, the cognitive tasks assessed, and the quantitative outcomes observed.
Comparative Analysis of Procognitive Compounds
The data presented below summarizes the quantitative effects of various compounds on cognitive performance in non-human primate models. These studies highlight the potential of diverse pharmacological pathways to enhance cognitive functions such as memory, attention, and executive function.
| Compound | Mechanism of Action | Animal Model | Cognitive Task | Dosing Regimen | Key Quantitative Results |
| CX717 | AMPA Receptor Positive Allosteric Modulator | Rhesus Macaques | Delayed Match-to-Sample (DMS) | 0.3-1.5 mg/kg, IV | Dose-dependent improvement in performance; 0.8 mg/kg increased mean overall performance by ~15% (from 74.9% to 90.5%).[1][2] |
| Xanomeline | M1/M4 Muscarinic Receptor Agonist | Cynomolgus Monkeys | Antipsychotic-like activity assessment | Not specified for cognitive task | Demonstrated central muscarinic agonist effects with high brain uptake.[3] |
| Varenicline | α4β2 Partial / α7 Full Nicotinic Receptor Agonist | Rhesus & Pigtail Monkeys | Delayed Match-to-Sample (DMS) & Reversal Learning | 0.01-0.3 mg/kg, Oral | Optimal doses improved DMS accuracy at long delays by ~13.6 percentage points above baseline.[4] |
| Basmisanil | GABA-A α5 Negative Allosteric Modulator | Cynomolgus Macaques | Object Retrieval Task | 1, 3, 10, 30 mg/kg, p.o. | Significant improvement in % correct at 3 and 10 mg/kg, with an inverted U-shaped dose-response.[5] |
| Klotho | Longevity Factor, Modulates NMDA Receptors | Aged Rhesus Macaques | Spatial Delayed Response (SDR) | 10, 20, 30 µg/kg, s.c. | A single 10 µg/kg dose enhanced memory, with effects persisting for at least two weeks. Higher doses were not effective. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are summarized from the cited studies.
CX717: Delayed Match-to-Sample (DMS) Task in Rhesus Macaques
-
Subjects: Ten adult rhesus macaques (Macaca mulatta), with a weight range of 8–11 kg, were used. The animals were housed individually with a controlled diet and fluid intake.
-
Drug Administration: CX717 was dissolved in 10% w/v hydroxypropyl-beta-cyclodextrin and saline (0.45%) vehicle. It was administered intravenously (IV) at doses ranging from 0.3 to 1.5 mg/kg, 10 minutes prior to the start of the behavioral testing session.
-
Cognitive Task (DMS): The monkeys were trained on a complex delayed match-to-sample task. A sample image was presented, followed by a delay period, and then a choice phase where the monkey had to select the matching image from a set of distractors. The difficulty was varied by changing the delay duration and the number of distractor images. Performance was measured by the percentage of correct responses.
Basmisanil: Object Retrieval Task in Cynomolgus Macaques
-
Subjects: Twelve adult cynomolgus macaques (Macaca fascicularis) were used in a within-subjects design study.
-
Drug Administration: Basmisanil was administered orally (p.o.) at doses of 1, 3, 10, and 30 mg/kg.
-
Cognitive Task (Object Retrieval): This task is designed to assess executive function, including planning and response inhibition. Monkeys are required to retrieve a food reward from a transparent box with an open side, which requires them to inhibit the prepotent response of reaching directly for the reward. The task includes "easy" and "difficult" trials, with the latter requiring more complex detours. Performance was measured by the percentage of correct first reaches.
Klotho: Spatial Delayed Response (SDR) Task in Aged Rhesus Macaques
-
Subjects: Eighteen aged rhesus macaques (average age ~21.78 years, equivalent to ~65 human years) were included in the study.
-
Drug Administration: Recombinant rhesus klotho protein was administered as a single subcutaneous (s.c.) injection at doses of 10, 20, or 30 µg/kg.
-
Cognitive Task (SDR): This task assesses spatial and working memory. A food reward is placed in one of several wells, shown to the monkey, and then an opaque screen is lowered for a delay period. After the delay, the screen is raised, and the monkey must choose the correct well to receive the reward. The task difficulty is manipulated by varying the number of wells and the length of the delay. Performance was measured by the percentage of correct choices.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for each class of compound and a general experimental workflow for evaluating procognitive agents in non-human primates.
AMPA Receptor Modulation (CX717)
Positive allosteric modulators of AMPA receptors, like CX717, bind to a site on the receptor distinct from the glutamate binding site. This binding slows the receptor's desensitization and deactivation, leading to an enhanced and prolonged influx of cations (Na+ and Ca2+) in response to glutamate. This ultimately strengthens synaptic transmission and is thought to be a key mechanism for enhancing learning and memory.
References
- 1. Facilitation of Task Performance and Removal of the Effects of Sleep Deprivation by an Ampakine (CX717) in Nonhuman Primates | PLOS Biology [journals.plos.org]
- 2. Facilitation of Task Performance and Removal of the Effects of Sleep Deprivation by an Ampakine (CX717) in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Selective PDE4D Negative Allosteric Modulators in the Object Retrieval Task in Female Cynomolgus Monkeys (Macaca fascicularis) | PLOS One [journals.plos.org]
- 4. Recombinant Klotho Treatment Improves Cognitive Function in Old Rhesus Macaques – Fight Aging! [fightaging.org]
- 5. Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Suritozole and Other Nootropics: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Suritozole and other prominent nootropics, including Piracetam, Modafinil, and Bacopa Monnieri. It is intended for researchers, scientists, and drug development professionals seeking an objective analysis of the current experimental evidence. This document summarizes quantitative data, details experimental protocols, and visualizes the primary signaling pathways to facilitate a clear understanding of the pharmacological profiles of these cognitive enhancers.
Executive Summary
Nootropics, or "smart drugs," are a class of substances that aim to improve cognitive function. This guide focuses on a head-to-head comparison of this compound, a negative modulator of the GABAA receptor, with three other well-known nootropics: Piracetam, a member of the racetam family; Modafinil, a wakefulness-promoting agent; and Bacopa Monnieri, a traditional herbal nootropic. The comparative analysis is based on their efficacy in preclinical models of spatial memory, a key indicator of cognitive enhancement. While direct comparative clinical trials are lacking, this guide synthesizes available animal data to provide a foundational understanding for further research and development.
Mechanisms of Action: A Comparative Overview
The selected nootropics exert their cognitive-enhancing effects through distinct molecular mechanisms, primarily targeting different neurotransmitter systems.
-
This compound (MDL 26,479): Acts as a negative allosteric modulator of the GABAA receptor. This modulation is thought to reduce the inhibitory tone of GABAergic neurons on cholinergic neurons, thereby enhancing cholinergic neurotransmission, a critical pathway for learning and memory.[1]
-
Piracetam: Its mechanism is not fully elucidated but is believed to involve the modulation of cholinergic and glutamatergic neurotransmitter systems.[2][3][4] It has been shown to increase the density of acetylcholine (ACh) receptors and enhance the fluidity of neuronal membranes, which may improve signal transduction.[2]
-
Modafinil: Primarily acts as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT), leading to increased extracellular dopamine levels. It also influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, contributing to its wakefulness-promoting and cognitive-enhancing effects.
-
Bacopa Monnieri: This herbal extract contains active compounds called bacosides. Its nootropic effects are attributed to multiple mechanisms, including the modulation of the cholinergic system through the inhibition of acetylcholinesterase (AChE) and activation of choline acetyltransferase (ChAT), as well as antioxidant and anti-inflammatory properties. It also influences the serotonergic and dopaminergic systems.
Quantitative Comparison of Nootropic Efficacy in the Morris Water Maze
The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents. The following tables summarize the quantitative effects of this compound and the comparator nootropics on escape latency, a key performance metric in this task. It is important to note that the experimental conditions, including animal models and drug administration protocols, vary across studies, which should be considered when interpreting these data.
Table 1: Effect of this compound on Spatial Memory in a Rat Model of Traumatic Brain Injury
| Treatment Group | Dosage | Mean Escape Latency (seconds) | Reference |
| Sham (Uninjured) | Saline | ~20 | |
| TBI + Saline | Saline | ~45 | |
| TBI + this compound (Chronic) | 5 mg/kg | ~30 | |
| TBI + this compound (Chronic) | 10 mg/kg | ~25 |
*Denotes a statistically significant improvement compared to the TBI + Saline group.
Table 2: Effect of Piracetam on Spatial Memory in a Rat Model of Scopolamine-Induced Amnesia
| Treatment Group | Dosage | Mean Escape Latency (seconds) on Day 5 | Reference |
| Control | Saline | ~15 | |
| Scopolamine + Saline | Saline | ~40 | |
| Scopolamine + Piracetam | 200 mg/kg | ~20* |
*Denotes a statistically significant improvement compared to the Scopolamine + Saline group.
Table 3: Effect of Modafinil on Spatial Memory in Mice
| Treatment Group | Dosage | Mean Escape Latency (seconds) on Day 6 | Reference |
| Control | Saline | ~40 | |
| Modafinil | 75 mg/kg | ~20* |
*Denotes a statistically significant improvement compared to the Control group.
Table 4: Effect of Bacopa Monnieri on Spatial Memory in a Rat Model of Aluminum-Induced Cognitive Impairment
| Treatment Group | Dosage | Mean Retention Latency (seconds) on Day 42 | Reference |
| Control | Vehicle | ~20 | |
| Aluminum Chloride | - | ~55 | |
| Aluminum Chloride + Bacopa Monnieri | 100 mg/kg | ~35 | |
| Aluminum Chloride + Bacopa Monnieri | 200 mg/kg | ~30 |
*Denotes a statistically significant improvement compared to the Aluminum Chloride group.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the critical evaluation of the presented data.
Morris Water Maze Protocol for this compound
-
Animal Model: Male Sprague-Dawley rats with moderate fluid-percussion traumatic brain injury (TBI).
-
Apparatus: A circular water tank (details not specified in the abstract).
-
Drug Administration: this compound (5 mg/kg or 10 mg/kg) or saline was administered intraperitoneally (i.p.) daily, starting 24 hours after TBI and continuing for 15 days.
-
Testing Procedure: Spatial memory was assessed in the Morris water maze from day 11 to day 15 post-injury. The latency to find a hidden platform was recorded.
-
Reference:
Morris Water Maze Protocol for Piracetam
-
Animal Model: Male Wistar rats with scopolamine-induced amnesia.
-
Apparatus: A circular pool (1.8-2.0m in diameter) filled with water made opaque with a non-toxic white color. A hidden platform was submerged 1-2 cm below the water surface.
-
Drug Administration: Piracetam (200 mg/kg, i.p.) was administered 45 minutes before the acquisition trials. Scopolamine (0.5 mg/kg, i.p.) was administered 30 minutes after the drug administration.
-
Testing Procedure: Animals underwent four consecutive acquisition trials for four days. On the fifth day, a probe trial was conducted without the platform to assess memory retention. Escape latency was recorded during the acquisition trials.
-
Reference:
Morris Water Maze Protocol for Modafinil
-
Animal Model: Male C57BL/6J mice.
-
Apparatus: A circular tub (122 cm in diameter) filled with water made opaque with white tempera paint. A square platform was hidden 1 cm below the water surface.
-
Drug Administration: Modafinil (75 mg/kg, i.p.) or saline was administered 30 minutes before each training session.
-
Testing Procedure: Training consisted of three consecutive trials per day for six days. Probe tests were conducted on days 5, 7, and 8, where the platform was removed, and the percentage of time spent in the target quadrant was measured. Escape latency was recorded during training trials.
-
Reference:
Morris Water Maze Protocol for Bacopa Monnieri
-
Animal Model: Male Wistar rats with aluminum chloride (100 mg/kg, p.o. for 42 days)-induced cognitive impairment.
-
Apparatus: A circular water maze (details not specified in the abstract).
-
Drug Administration: Bacopa monnieri extract (100 and 200 mg/kg, p.o.) was administered daily for 42 days.
-
Testing Procedure: Animals were trained in the Morris water maze on day 20. Retention latency was evaluated on days 21 and 42.
-
Reference:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of the four nootropics and a general experimental workflow for the Morris water maze task.
Caption: Signaling pathway of this compound.
Caption: Proposed signaling pathway of Piracetam.
Caption: Primary signaling pathway of Modafinil.
Caption: Cholinergic signaling pathway of Bacopa Monnieri.
Caption: General experimental workflow for the Morris water maze.
Conclusion
This comparative guide highlights the distinct pharmacological profiles of this compound, Piracetam, Modafinil, and Bacopa Monnieri. While all four compounds have demonstrated pro-cognitive effects in preclinical models of spatial memory, their underlying mechanisms of action are varied, targeting different neurotransmitter systems. The quantitative data, when considered alongside the differences in experimental protocols, suggest that each of these nootropics holds potential for cognitive enhancement, although their efficacy may be dependent on the specific context of cognitive impairment.
For researchers and drug development professionals, this guide underscores the importance of considering the specific molecular targets and signaling pathways when designing novel nootropic agents. Further head-to-head comparative studies, particularly well-controlled clinical trials, are necessary to definitively establish the relative efficacy and safety of these compounds in human populations. The detailed experimental protocols and visualized signaling pathways provided herein serve as a valuable resource for designing and interpreting future research in the field of cognitive enhancement.
References
- 1. Evaluation of Vigilance Promoting Drugs Modafinil and Caffeine on Cognition Enhancing Activities in Wistar Albino Rats-A Comparative Study – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 3. Piracetam - Wikipedia [en.wikipedia.org]
- 4. What is Piracetam used for? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Suritozole
For researchers and drug development professionals, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of investigational drugs like Suritozole is a critical final step, ensuring the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Since this compound is a research chemical and a partial inverse agonist of benzodiazepine receptors, it requires careful handling and disposal as a potentially hazardous substance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general principles for the disposal of investigational drugs and laboratory chemicals must be strictly followed.
Core Disposal Principles
The disposal of any investigational product should adhere to local, state, and federal regulations. In a laboratory setting, this typically involves coordination with the institution's Environmental Health and Safety (EHS) office. Any used or unused investigational medications are to be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines and any standards set by industry sponsors[1].
Step-by-Step Disposal Protocol for this compound
-
Consult Institutional and Sponsor Guidelines: Before initiating disposal, review your institution's specific procedures for chemical waste. If the this compound was provided by a sponsor for a clinical trial, adhere to their return or destruction protocols[2][3].
-
Segregation and Labeling: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Solid Waste: Collect any remaining solid this compound, contaminated personal protective equipment (PPE), and labware (e.g., weigh boats, contaminated vials) in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any known hazard characteristics.
-
-
Arrange for Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will work with a licensed environmental management vendor for proper disposal, which typically involves incineration[1]. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Empty Container Disposal: Empty this compound containers should have their labels defaced or removed to protect proprietary information. If the container is not contaminated with hazardous residue, it may be discarded in the regular trash[4]. However, consult with your EHS office for confirmation.
Quantitative Data Summary for Disposal Decision-Making
| Waste Type | Container | Disposal Method | Key Considerations |
| Unused/Expired Solid this compound | Labeled Hazardous Waste Container | Incineration via licensed vendor | Segregate from other waste streams. |
| This compound-contaminated Labware | Labeled Hazardous Waste Container | Incineration via licensed vendor | Includes gloves, wipes, pipette tips, etc. |
| Aqueous Solutions with this compound | Labeled Liquid Hazardous Waste Container | Incineration via licensed vendor | Do not dispose of down the sanitary sewer. |
| Empty this compound Vials | Regular Trash (pending EHS approval) | Landfill or Recycling | Deface or remove all labels. Ensure no hazardous residue remains. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.
References
Safe Handling and Disposal of Potent Compounds: A General Guide
Disclaimer: Specific safety data for a compound named "Suritozole" is not publicly available. The following guidance is based on best practices for handling potent, non-volatile, small-molecule active pharmaceutical ingredients (APIs) in a research and development setting. Always consult the specific Safety Data Sheet (SDS) for any chemical before handling it.
This guide provides essential safety and logistical information for the handling and disposal of potent chemical compounds. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure to potent compounds. The following table summarizes the recommended PPE for handling such substances.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves (e.g., inner cuff-taped, outer changed frequently). | Prevents skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a full-face shield if there is a splash hazard. | Protects eyes from splashes and aerosols. |
| Body Protection | A disposable, solid-front, back-tying gown with elastic cuffs. A plastic apron may be needed for splash hazards. | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Protects against inhalation of aerosols or fine powders. |
Handling and Disposal Protocols
Adherence to strict protocols is necessary to ensure the safety of personnel and the environment.
2.1. Engineering Controls
-
Ventilation: All manipulations of potent compounds should be performed within a certified chemical fume hood, biological safety cabinet, or glove box.
-
Containment: Use disposable bench protectors to contain spills. All contaminated materials should be immediately placed in a designated, sealed waste container.
2.2. Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Don all required PPE as specified in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a containment device (e.g., fume hood).
-
Use a dedicated set of spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
-
-
In-Use:
-
Keep all containers with the compound tightly sealed when not in use.
-
If working with solutions, avoid splashes and aerosol generation.
-
Clearly label all containers with the compound's name, concentration, and hazard information.
-
2.3. Disposal Plan
-
Waste Segregation:
-
All solid waste contaminated with the potent compound (e.g., gloves, gowns, weighing boats) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Decontamination:
-
Decontaminate all non-disposable equipment (e.g., spatulas, glassware) with an appropriate solvent.
-
Wipe down the work surface of the containment device with a suitable deactivating agent or solvent.
-
-
Waste Pickup:
-
Follow your institution's guidelines for the disposal of hazardous chemical waste.
-
Ensure all waste containers are properly sealed and labeled before pickup.
-
Workflow Diagram
The following diagram illustrates the general workflow for safely handling a potent chemical compound in a laboratory setting.
Caption: Workflow for Handling Potent Compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
